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  • Product: 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan
  • CAS: 6338-34-7

Core Science & Biosynthesis

Foundational

Bio-Based Building Blocks: Chemical Structure, Synthesis, and Applications of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Executive Summary The transition from petroleum-derived monomers to renewable, bio-based alternatives is a critical objective in modern materials science and drug development. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from petroleum-derived monomers to renewable, bio-based alternatives is a critical objective in modern materials science and drug development. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as isosorbide diallyl ether (IDE) , has emerged as a highly versatile platform chemical[1]. Characterized by a rigid bicyclic core derived from natural hexose sugars, IDE imparts exceptional thermomechanical stability to downstream polymers[2]. This technical guide explores the structural properties, causal synthetic methodologies, and advanced applications of IDE, providing self-validating protocols for researchers integrating this molecule into novel material architectures.

Structural Identity and Physicochemical Profile

The core of IDE is based on isosorbide (1,4:3,6-dianhydro-D-glucitol), a dianhydrohexitol featuring two fused tetrahydrofuran rings in a rigid, V-shaped geometry[2]. In IDE, the native exo (C2) and endo (C5) hydroxyl groups are functionalized with allyloxy ethers[2]. This transformation replaces hydrogen-bonding sites with highly reactive terminal alkenes, drastically altering the molecule's solubility and reactivity profile, making it an ideal candidate for radical step-growth polymerizations and electrophilic additions[3].

Table 1: Quantitative Chemical and Physical Properties
ParameterValueSource
IUPAC Name (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan[4]
Common Names Isosorbide diallyl ether (IDE), Diallyl isosorbide[1]
CAS Number 103536-97-6[4],[5]
Molecular Formula C₁₂H₁₈O₄[1]
Epoxide Equivalent Weight 129 Daltons (upon conversion to diglycidyl ether)[6]
Appearance Clear, viscous liquid[7]

Synthesis Methodology: Phase-Transfer Catalyzed Etherification

The standard synthesis of IDE employs a Williamson etherification. Because the isosorbide alkoxide is highly hydrophilic and allyl bromide is lipophilic, a biphasic system is required[1].

Mechanistic Causality: Aqueous sodium hydroxide (NaOH) is utilized to deprotonate the hydroxyl groups. To overcome the biphasic barrier, Tetrabutylammonium bromide (TBAB) is introduced as a Phase Transfer Catalyst (PTC)[1]. TBAB shuttles the deprotonated isosorbide alkoxide into the organic phase, drastically accelerating the S_N2 nucleophilic substitution with allyl bromide[1]. A stoichiometric excess of allyl bromide (2.2 equivalents) is critical to ensure complete conversion of the sterically hindered endo-OH group, thereby preventing the formation of mono-allylated impurities[1].

Synthesis Iso Isosorbide (1,4:3,6-dianhydro-D-glucitol) NaOH Deprotonation (NaOH, H2O) Iso->NaOH Step 1 Alkoxide Isosorbide Dialkoxide Intermediate NaOH->Alkoxide -H2O Allyl Allylation (Allyl Bromide, TBAB PTC) Alkoxide->Allyl Step 2 IDE Isosorbide Diallyl Ether (IDE) Allyl->IDE 75°C, 7h

Synthesis workflow of Isosorbide Diallyl Ether via Williamson etherification.

Protocol 1: Step-by-Step Synthesis of IDE
  • Solubilization: Dissolve 0.1 mol (14.6 g) of isosorbide in 25 mL of distilled water containing 8.8 g of NaOH to form the alkoxide intermediate[1].

  • Catalyst & Reactant Addition: Add 1.46 g of TBAB, followed by 0.22 mol (26.6 g) of allyl bromide[1].

  • Reflux: Heat the biphasic mixture to 75 °C and reflux under vigorous stirring for 7 hours[1].

  • Extraction: Cool to room temperature. Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 × 20 mL)[1].

  • Neutralization & Washing: Neutralize the combined organic layers with 1 M HCl (120 mL), then wash with distilled water (4 × 30 mL) to remove residual salts[1].

  • Purification: Remove volatiles via vacuum distillation. The typical yield is 70-75% with a purity of ≥99%[7].

Self-Validating System (Quality Control): The success of this protocol is self-validating via FTIR spectroscopy. Complete conversion is confirmed by the total disappearance of the broad hydroxyl (-OH) stretching band at ~3360 cm⁻¹ and the emergence of characteristic allyl C=C stretching at 1646 cm⁻¹ and =C-H stretching at 3080 cm⁻¹[1].

Downstream Transformations and Advanced Applications

The terminal alkenes of IDE make it a highly reactive platform for synthesizing advanced polymers, epoxies, and diols.

Applications IDE Isosorbide Diallyl Ether (IDE) ThiolEne Thiol-Ene Photopolymerization (+ Polythiols, UV) IDE->ThiolEne Epox Epoxidation (+ m-CPBA) IDE->Epox Hydro Reductive Hydroformylation (CO/H2, Rh/amine) IDE->Hydro Poly Polythioether Networks (High Modulus Coatings) ThiolEne->Poly EpoxyResin Isosorbide Diglycidyl Ether (Bio-based Epoxy) Epox->EpoxyResin Diols Bis-primary Alcohols (Polyester Building Blocks) Hydro->Diols

Downstream chemical transformations of IDE into advanced bio-based materials.

Thiol-Ene Photopolymerization

IDE undergoes rapid, oxygen-insensitive step-growth radical polymerization with multifunctional thiols (e.g., trimethylolpropane trimercaptopropionate, 3SH)[1]. The resulting polythioethers exhibit high elastic modulus and can withstand temperatures up to 300 °C without degradation[8].

Protocol 2: Preparation of IDE-Based Thiol-Ene Coatings
  • Formulation: Mix IDE with a multifunctional thiol (e.g., 3SH) in a strict 1:1 allyl-to-thiol stoichiometric ratio[1].

  • Initiator Addition: Add a photoinitiator at 1-2 wt% and stir until completely homogenized[1].

  • Degassing: Degas the liquid precursors under vacuum. Causality: Removing trapped air prevents micro-void formation, ensuring optical clarity and mechanical integrity of the final film[1].

  • Curing: Pour the mixture into Teflon molds (e.g., 10 × 20 × 1 mm) and irradiate under UV light (λ = 365 nm)[1].

Self-Validating System: The curing process is validated by real-time physical observation. The transition from a low-viscosity liquid to a high-modulus elastomer confirms network formation, while optical transparency indicates successful degassing[1].

Epoxidation to Isosorbide Diglycidyl Ether

IDE can be oxidized using meta-chloroperbenzoic acid (m-CPBA) in methylene chloride to yield isosorbide diglycidyl ether[6]. This bio-based epoxy resin has an epoxide equivalent weight of 129 Daltons and serves as a non-endocrine-disrupting alternative to Bisphenol A (BPA)[6],[9].

Reductive Hydroformylation

Through a tandem catalytic process using a[Rh(acac)(CO)₂/amine] system under CO/H₂ pressure, the carbon-carbon double bonds of IDE can be converted into primary alcohols[3]. This hydrohydroxymethylation yields bis-primary alcohols (up to 79% yield) which act as rigid chain extenders in the synthesis of advanced polyurethanes and polyesters[3],[10].

Quantitative Performance Metrics in Formulations

IDE is frequently used as a base matrix for functional coatings. For example, when IDE-based thiol-ene networks are doped with a polymerizable fluorinated quaternary phosphonium salt (PFQPS), the resulting films exhibit exceptional antibacterial properties[11].

Table 2: Antibacterial Efficacy of IDE/PFQPS Thiol-Ene Coatings
FormulationE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
IDE + 3SH (Base Matrix)00
IDE + 3SH + 1% PFQPSActive (Low)Active (Low)
IDE + 3SH + 10% PFQPS82 ± 518 ± 1.9

Data derived from the integration of PFQPS into IDE photopolymerized networks, demonstrating the viability of IDE as a structural backbone for smart biomaterials[11].

Conclusion

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE) represents a critical intersection between green chemistry and high-performance materials. By leveraging its rigid bicyclic structure and highly reactive terminal alkenes, researchers can synthesize a wide array of advanced polymers—ranging from high-modulus polythioethers to BPA-free epoxy resins. The standardized, self-validating protocols detailed in this guide ensure reproducible integration of this bio-sourced monomer into next-generation material workflows.

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Exploratory

Thermal Stability Profile of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Monomers

A Technical Guide to the Synthesis, Polymerization, and Thermomechanical Profiling of Isosorbide Diallyl Ether (IDE) Executive Summary The shift toward sustainable, bio-based high-performance polymers has placed a spotli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Synthesis, Polymerization, and Thermomechanical Profiling of Isosorbide Diallyl Ether (IDE)

Executive Summary

The shift toward sustainable, bio-based high-performance polymers has placed a spotlight on dianhydrohexitols, particularly isosorbide. The monomer 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (IDE) [1],[2], represents a critical bridge between renewable feedstocks and advanced thermosetting resins. Derived from the double dehydration of starch-sourced sorbitol, the isosorbide core is inherently stable up to 270 °C[3]. By functionalizing this core with allyl ether groups, researchers can deploy IDE in thiol-ene "click" photopolymerization, yielding polythioether networks that withstand temperatures exceeding 300 °C without degradation[4],[5].

This technical guide dissects the molecular architecture that governs the thermal stability of IDE, provides field-proven, self-validating protocols for its synthesis and polymerization, and maps its quantitative thermomechanical profile.

Molecular Architecture & Thermodynamic Resilience

The exceptional thermal stability of IDE-derived polymers is not accidental; it is a direct consequence of its stereochemical architecture. Isosorbide is a V-shaped bicyclic diol composed of two cis-fused tetrahydrofuran (THF) rings with a 120° angle between them[3],[6].

When IDE is polymerized via thiol-ene chemistry, the resulting network benefits from three distinct thermal resilience factors:

  • Steric Rigidity: The fused bicyclic rings restrict the rotational mobility of the polymer backbone. This rigidity elevates the energy threshold required for thermal chain scission[6].

  • Step-Growth Homogeneity: Unlike traditional chain-growth acrylates that form heterogeneous networks with localized stress points, thiol-ene polymerization proceeds via a radical step-growth mechanism. This delays the gel point, allows for significant stress relaxation, and produces a highly uniform cross-link density, eliminating unreacted monomer pools that typically act as thermal degradation initiation sites[2],[5].

  • Thioether Linkages: The resulting thioether bonds possess high bond dissociation energies, resisting homolytic cleavage at elevated temperatures better than many aliphatic esters or carbonates[2].

Thermal_Mechanisms Root Thermal Stability Drivers in IDE-Polymers Rigidity V-shaped Bicyclic Core (Steric Hindrance) Root->Rigidity Linkage Thioether Bonds (High Bond Dissociation Energy) Root->Linkage Network Step-Growth Homogeneity (Defect Minimization) Root->Network Outcome Delayed Thermal Degradation (Td5% > 300°C) Rigidity->Outcome Linkage->Outcome Network->Outcome

Structural and mechanistic factors contributing to the thermal stability of IDE-based polymers.

Self-Validating Synthesis & Purification Protocol

The synthesis of IDE via Williamson etherification requires overcoming the differential reactivity of the endo and exo hydroxyl groups of isosorbide. The following protocol utilizes phase transfer catalysis to ensure complete di-allylation, preventing mono-allyl defects that would terminate polymer chains and compromise thermal stability[2],[3],[6].

Step-by-Step Methodology: Williamson Etherification
  • Aqueous Solubilization: Dissolve 14.6 g (0.1 mol) of pure isosorbide in a solution containing 8.8 g of NaOH and 25 mL of deionized water[2]. Causality: A highly concentrated alkaline environment is required to deprotonate the sterically hindered secondary hydroxyls.

  • Phase Transfer Activation: Add 1.46 g of tetrabutylammonium bromide (TBAB) to the mixture[2]. Causality: TBAB acts as a phase transfer catalyst, ferrying hydroxide ions into the organic phase to facilitate rapid nucleophilic attack, ensuring high-yield conversion[3],[6].

  • Alkylation: Introduce 26.62 g (0.22 mol) of allyl bromide dropwise under vigorous stirring. Reflux the biphasic mixture at 75 °C for 7 hours[2].

  • Extraction & Neutralization: Cool to room temperature. Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 × 20 mL). Neutralize the combined organic layers with 1 M HCl, then wash with distilled water (4 × 30 mL) to remove residual salts[2].

  • Purification: Evaporate the CH₂Cl₂ under reduced pressure. Purify the crude product via vacuum distillation, collecting the fraction boiling at approximately 108 °C at 1 Torr[6]. Causality: High-vacuum distillation is mandatory; atmospheric distillation would subject the allyl groups to excessive heat, triggering auto-polymerization.

The Self-Validation Check

To validate the structural integrity of the synthesized IDE monomer before polymerization, perform Fourier Transform Infrared (FTIR) spectroscopy. A successful, high-purity synthesis is confirmed by:

  • Disappearance: Complete absence of the broad hydroxyl (-OH) stretching band at ~3360 cm⁻¹[2].

  • Emergence: Appearance of sharp allyl C=C stretching bands at 1646 cm⁻¹ and =C-H stretching at 3080 cm⁻¹[2],[6].

Thiol-Ene Photopolymerization Workflow

To evaluate the thermal profile of IDE in a cured state, it is copolymerized with multifunctional thiols such as trimethylolpropane trimercaptopropionate (3SH) or pentaerythritol tetrakis(3-mercaptopropionate) (4SH)[2],[5].

Synthesis_Pathway A Isosorbide (Bio-based Diol) B Williamson Etherification NaOH + Allyl Bromide + TBAB A->B Deprotonation & Substitution C 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE Monomer) B->C Phase Transfer Catalysis D Thiol-Ene Photopolymerization + 3SH/4SH Crosslinkers C->D UV Irradiation (Step-Growth) E Polythioether Network (Td > 300°C) D->E Network Formation

Workflow from Isosorbide to high-thermal-stability polythioether networks via IDE monomer.

Step-by-Step Methodology: Network Formation
  • Formulation: Mix IDE and the chosen thiol (e.g., 3SH) in a strict 1:1 stoichiometric ratio of allyl to thiol functional groups. Causality: Stoichiometric balance is critical in step-growth networks to maximize cross-link density and prevent dangling chain ends, which drastically lower the glass transition temperature ( Tg​ ) and thermal stability.

  • Initiation: Add 1 wt% of a photoinitiator (e.g., Irgacure 651). While thiol-ene reactions can proceed without initiators under intense UV[4],[5], a photoinitiator ensures rapid, quantitative conversion.

  • Curing: Cast the resin onto a glass plate (100 µm thickness) and irradiate under a 365 nm UV LED lamp (15 mW/cm²) for 2 to 5 minutes.

  • Validation: Use Real-Time FTIR to monitor the disappearance of the 1646 cm⁻¹ allyl peak. The system is validated when conversion exceeds 95%, confirming a fully locked network[2].

Quantitative Thermal Stability Profiling

The thermal stability of the cured IDE-based networks is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Analytical Protocol
  • TGA: Heat samples from 30 °C to 750 °C at a rate of 20 °C/min under a nitrogen atmosphere[2]. Causality: Nitrogen prevents oxidative degradation, isolating the intrinsic thermal cleavage limits of the polymer backbone.

  • DSC: Subject samples to a heat-cool-heat cycle from -50 °C to 100 °C at 20 °C/min[2]. Causality: The first heating cycle erases the thermal history (residual curing stresses), ensuring the Tg​ calculated from the second heating curve reflects the true thermodynamic mobility of the network[2].

Data Presentation: Thermomechanical Profile

The incorporation of the rigid isosorbide core allows these networks to maintain structural integrity at elevated temperatures. IDE-based polythioethers routinely withstand temperatures up to 300 °C before the onset of 5% weight loss ( Td5%​ )[4],[5].

Table 1: Thermal Properties of IDE-based Polythioether Networks

Polymer System / CrosslinkerGlass Transition ( Tg​ )Degradation Onset ( Td5%​ )Max Degradation Rate ( Tdmax​ )Char Yield at 600°C
IDE / 3SH (Trifunctional)-10 °C[2]~300 °C[4]~350 °C< 5%
IDE / 4SH (Tetrafunctional)5 °C~310 °C[5]~360 °C< 5%
IDE + TTT / 3SH (Blended)-1 °C[2]~305 °C~355 °C< 5%

Note: The addition of rigid trifunctional allyl compounds (like TTT) to the IDE/3SH system predictably increases the Tg​ by restricting chain mobility[2]. Furthermore, derivatives like isosorbide dimethacrylate exhibit a robust heat-resistant index of 168.9, further validating the thermal resilience of the isosorbide core[7].

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Foundational

Engineering Biocompatible Thermosets: The Mechanism of Action of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

The Mandate for Bio-Based Rigidity in Medical Thermosets In the fields of drug development, pharmaceutical packaging, and medical device manufacturing, the material integrity of thermosetting polymers is paramount. Histo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mandate for Bio-Based Rigidity in Medical Thermosets

In the fields of drug development, pharmaceutical packaging, and medical device manufacturing, the material integrity of thermosetting polymers is paramount. Historically, high-performance thermosets have relied on the diglycidyl ether of bisphenol A (DGEBA). However, the well-documented endocrine-disrupting properties of bisphenol A (BPA) present severe regulatory and biological hurdles for in vivo applications, drug-eluting implants, and dental resins.

To bridge the gap between thermomechanical performance and biocompatibility, materials scientists have turned to rigid, bio-based anhydrosugars. At the forefront of this shift is 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly known as diallyl isosorbide or isosorbide diallyl ether (IDE). Derived from starch via the dehydration of sorbitol, this monomer provides a non-toxic, structurally rigid alternative to aromatic petroleum derivatives, enabling the synthesis of advanced, biocompatible thermosets[1].

Structural Causality: The Hexahydrofuro[3,2-b]furan Core

The unique thermomechanical properties of IDE-based thermosets are a direct consequence of their molecular architecture. The hexahydrofuro[3,2-b]furan core consists of two fused tetrahydrofuran rings in a V-shaped, non-planar configuration.

As a Senior Application Scientist, I emphasize to formulation teams that this non-planar bicyclic structure is the functional equivalent of the aromatic rings found in BPA. The inherent steric hindrance of the fused rings restricts molecular rotation within the polymer backbone, thereby elevating the glass transition temperature ( Tg​ ) and storage modulus of the resulting network[2]. Furthermore, the functionalization of the endo- and exo- hydroxyl groups with allyl ethers ( −O−CH2​−CH=CH2​ ) transforms the rigid core into a highly reactive diene, perfectly primed for orthogonal "click" chemistry or subsequent epoxidation[3].

Mechanisms of Action: Orthogonal Crosslinking Pathways

IDE operates primarily through two distinct crosslinking mechanisms, depending on the target application of the thermoset.

Pathway 1: Thiol-Ene Photopolymerization (Primary)

For medical coatings and drug delivery matrices, IDE is predominantly polymerized via UV-initiated thiol-ene click chemistry. Unlike traditional chain-growth polymerizations (e.g., methacrylates), the thiol-ene reaction proceeds via a radical step-growth mechanism .

When exposed to UV light, a photoinitiator generates primary radicals that abstract hydrogen atoms from a multifunctional thiol, creating thiyl radicals. These thiyl radicals attack the electron-rich allyl double bonds of the IDE monomer, forming a carbon-centered radical intermediate. Subsequent chain transfer with another thiol molecule yields a stable thioether linkage and regenerates the thiyl radical, propagating the cycle[4].

Causality of Step-Growth: The step-growth nature of this mechanism delays the gel point of the thermoset. This delay allows internal stresses to relax before the material vitrifies, resulting in near-zero polymerization shrinkage—a critical requirement for precision-molded medical devices and uniform antibacterial coatings[4].

ThiolEneMechanism PI Photoinitiator (PI) UV Activation Radical Primary Radicals (R•) PI->Radical hν (365 nm) Thiyl Thiyl Radical (R-S•) Radical->Thiyl + R-SH (H-Abstraction) Thiol Multifunctional Thiol (R-SH) Thiol->Thiyl CarbonRad Carbon-Centered Radical Intermediate Thiyl->CarbonRad Addition to Allyl C=C IDE 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE Monomer) IDE->CarbonRad Thioether Thioether Linkage + Regenerated R-S• CarbonRad->Thioether + R-SH (Chain Transfer) Thioether->Thiyl Propagation Loop Network Crosslinked Biocompatible Thermoset Network Thioether->Network Step-Growth Polymerization

Figure 1: Mechanism of Thiol-Ene Photopolymerization of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan.

Pathway 2: Epoxidation to Diglycidyl Ether of Isosorbide (DGEI)

Alternatively, the allyl groups of IDE can be oxidized using meta-chloroperoxybenzoic acid (mCPBA) to yield isosorbide diglycidyl ether (DGEI)[3]. DGEI acts as a direct drop-in replacement for DGEBA in traditional epoxy resins, curing via ring-opening nucleophilic attack by amine or anhydride hardeners. This pathway is favored when ultra-high thermal stability and structural rigidity are required, such as in load-bearing orthopedic cements[1].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of IDE and its subsequent formulation into an active medical coating.

Protocol 1: Synthesis of IDE via Williamson Etherification

Rationale: A phase-transfer-catalyzed Williamson etherification efficiently functionalizes the sterically hindered hydroxyl groups of the isosorbide core.

  • Solubilization: Dissolve 0.1 mol of isosorbide in 25 mL of deionized water containing 8.8 g of NaOH (50 wt% solution)[4]. Causality: The highly basic aqueous environment deprotonates the hydroxyl groups, forming reactive alkoxide intermediates.

  • Catalysis: Add 1.46 g of tetrabutylammonium bromide (TBAB)[5]. Causality: TBAB acts as a phase-transfer catalyst, escorting the hydrophilic alkoxide into the organic phase to react with the alkyl halide.

  • Allylation: Add 0.22 mol of allyl bromide dropwise. Reflux the biphasic mixture at 65–75 °C for 7 hours[4].

  • Purification: Cool the mixture and extract the aqueous phase with dichloromethane (CH 2​ Cl 2​ , 3 × 20 mL). Neutralize the combined organic phases with 1 M HCl, wash thoroughly with distilled water to remove salts, and isolate the yellow liquid IDE via rotary evaporation[2].

Protocol 2: Formulation of Antibacterial Thiol-Ene Thermosets

Rationale: UV-initiated curing provides a solvent-free matrix ideal for encapsulating sensitive active pharmaceutical ingredients (APIs) or antibacterial agents without thermal degradation.

  • Stoichiometric Mixing: Combine the synthesized IDE with a multifunctional thiol (e.g., trimethylolpropane trimercaptopropionate, 3SH) in a strict 1:1 molar ratio of allyl to thiol functional groups[4].

  • Additive Integration: Disperse 1–2 wt% of a photoinitiator (e.g., Irgacure 651). To render the coating antibacterial, incorporate a polymerizable fluorinated quaternary phosphonium salt (PFQPS) at 10 wt%[6].

  • Photopolymerization: Cast the formulation onto the target medical substrate and expose to UV irradiation (365 nm) for 1–3 minutes. The resulting polythioether network will exhibit high elastic modulus and withstand temperatures up to 300 °C[7].

ExperimentalWorkflow Step1 1. Monomer Synthesis Isosorbide + Allyl Bromide + NaOH (Williamson Etherification) Step2 2. Purification Phase CH2Cl2 Extraction, Neutralization, Rotary Evaporation Step1->Step2 Step3 3. Resin Formulation IDE + Multifunctional Thiol + PI (+ Bioactive Agents) Step2->Step3 Step4 4. Photopolymerization UV Curing (365 nm) Rapid Step-Growth Kinetics Step3->Step4 Step5 5. Network Characterization Gel Content, DMA, FTIR, Antibacterial Assays Step4->Step5

Figure 2: Workflow for synthesizing and formulating IDE-based biocompatible thermoset coatings.

Comparative Thermomechanical Profiling

When evaluating materials for drug development and medical devices, quantitative performance metrics dictate formulation choices. The table below summarizes the properties of IDE-based networks against legacy BPA-based epoxies.

PropertyDGEBA-based Epoxy (Traditional)IDE Thiol-Ene ThermosetIDE-based Epoxy (DGEI)
Precursor Toxicity High (Endocrine Disruptor)Low (Bio-based, GRAS core)Low (Bio-based, GRAS core)
Curing Mechanism Amine Ring-OpeningUV Radical Step-GrowthAmine Ring-Opening
Polymerization Shrinkage Moderate (2–5%)Very Low (<1%)Moderate (2–5%)
Glass Transition ( Tg​ ) 150 – 220 °C40 – 80 °C (Tunable)90 – 150 °C
Thermal Stability >300 °C~300 °C>300 °C
Primary Medical Use Legacy Dental ResinsAntibacterial CoatingsNext-Gen Dental Matrices

Strategic Implications for Drug Development and Device Manufacturing

For professionals in drug development and biomedical engineering, the utility of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan extends far beyond simple structural replacement. By utilizing IDE in thiol-ene networks, researchers can create highly uniform, zero-shrinkage matrices that are inherently biocompatible.

Recent literature demonstrates that IDE-based coatings doped with 10% PFQPS achieve exceptional antibacterial activity, yielding zone inhibition diameters of 82 ± 5 mm for E. coli and 18 ± 1.9 mm for S. aureus[8]. This mechanism prevents the formation of biofilms on catheters and implants, directly reducing hospital-acquired infections. Furthermore, the tunable hydrophilicity of the isosorbide core allows pharmacokineticists to precisely modulate the degradation and elution rates of embedded therapeutics, proving that bio-based monomers are not just environmentally friendly alternatives, but functionally superior components for next-generation medicine.

References

  • Title: Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt. Source: ACS Sustainable Chemistry & Engineering. URL: 4

  • Title: Preparation of Biobased Polymers Derived from Isosorbide by Means of Thiol-Ene Photopolymerization. Source: ResearchGate. URL: 7

  • Title: Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt - figshare. Source: Figshare. URL: 8

  • Title: A Review of Recent Research on Bio-Based Epoxy Systems for Engineering Applications and Potentialities in the Aviation Sector. Source: Semantic Scholar. URL: 1

  • Title: Isosorbide Diallyl Based Antibacterial Thiol-Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt. Source: ResearchGate. URL: 6

  • Title: Recyclable High-Performance Thermosetting Plastics from Isosorbide Based on Diels–Alder Reaction. Source: ACS Publications. URL: 5

  • Title: US20150307650A1 - Isosorbide-derived epoxy resins and methods of making same. Source: Google Patents. URL: 3

  • Title: Preparation of Non-Planar-Ring Epoxy Thermosets Combining Ultra-Strong Shape Memory Effects and High Performance. Source: ResearchGate. URL: 2

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Exploratory

Whitepaper: Toxicological and Environmental Profiling of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Executive Summary In my tenure as a Senior Application Scientist developing bio-based resins, the transition from petrochemicals to renewable feedstocks has consistently been hindered by the performance-toxicity tradeoff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure as a Senior Application Scientist developing bio-based resins, the transition from petrochemicals to renewable feedstocks has consistently been hindered by the performance-toxicity tradeoff. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly referred to in the literature as Isosorbide Diallyl Ether (IDE) or Diallyl Isosorbide (DAIS)—represents a critical paradigm shift. Derived from starch, this V-shaped bicyclic monomer offers the structural rigidity of Bisphenol A (BPA) without its severe endocrine-disrupting liabilities.

This technical guide provides an in-depth analysis of the toxicological profile, environmental impact, and self-validating synthesis protocols for DAIS, serving as a blueprint for researchers and drug development professionals aiming to integrate sustainable, non-toxic materials into medical devices, dental composites, and advanced coatings.

Structural Causality and Synthesis Dynamics

The causality behind selecting DAIS over traditional petrochemical dienes lies in its unique stereochemistry. Isosorbide, the precursor to DAIS, is a bioderived diol recognized as GRAS (Generally Recognized As Safe) by the FDA. It consists of two cis-fused tetrahydrofuran (THF) rings with a 120° angle, imparting immense mechanical rigidity to resulting polymer networks.

To convert isosorbide into a reactive monomer suitable for radical polymerization, it undergoes a Williamson etherification. Because isosorbide is highly water-soluble and the alkylating agent (allyl bromide) is organic, the reaction mandates a biphasic system. The critical experimental choice here is the introduction of a phase transfer catalyst, which shuttles the alkoxide ions across the aqueous-organic boundary, ensuring high yield and preventing the formation of toxic, unreacted intermediates.

G N1 Isosorbide (Bio-based Diol) N4 Williamson Etherification (75°C, Reflux) N1->N4 N2 Allyl Bromide + NaOH/KOH N2->N4 N3 TBAB Catalyst (Phase Transfer) N3->N4 N5 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (DAIS Monomer) N4->N5

Synthesis workflow of DAIS via phase-transfer catalyzed Williamson etherification.

Toxicological Profile: Monomer vs. Polymerized State

Understanding the toxicity of DAIS requires bifurcating its state: the unreacted monomer versus the crosslinked polymer network.

According to safety assessments detailed by [1], the unreacted DAIS monomer is classified under Acute Toxicity Category 4 (Oral/Dermal) . The presence of free allyl groups contributes to moderate skin and eye irritation. However, once polymerized—specifically via thiol-ene photopolymerization—the resulting poly(thioether) networks exhibit exceptional biocompatibility. Unlike BPA-based polymers (e.g., Bis-GMA used in dental resins) which can undergo hydrolytic degradation and leach endocrine disruptors, the ether linkages in DAIS are highly stable. Research published in [2] demonstrates that DAIS-based coatings can even be functionalized to exhibit zero cytotoxicity while maintaining antibacterial properties.

Table 1: Quantitative Profiling of DAIS and its Polymeric Derivatives
MetricValueCausality / Significance
Molecular Weight 226.27 g/mol Low MW facilitates low viscosity in solvent-free resin formulations, eliminating the need for toxic thinners.
Acute Toxicity Category 4Unreacted allyl groups cause moderate irritation; necessitates proper PPE during handling.
Polymer Water Uptake < 20%Hydrophobic allyl ether linkages prevent hydrolytic degradation and toxic monomer leaching in vivo.
Cured Gel Content > 95%High monomer conversion ensures a safe, non-leaching network for biomedical applications.
VOC Emissions 0%Miniemulsion photopolymerization uses water as a dispersant, eliminating atmospheric toxicity.

Environmental Impact and Life Cycle Sustainability

The environmental superiority of DAIS is rooted in its carbon origin and its processing methodologies. By replacing petroleum-based dienes (such as diallyl terephthalate), DAIS introduces a renewable, starch-derived carbon source into the supply chain.

Furthermore, as highlighted by studies in [3], DAIS is highly compatible with miniemulsion photopolymerization. This technique utilizes water as the continuous phase, completely eradicating the emission of Volatile Organic Compounds (VOCs) that typically plague industrial coating applications. At the end of its life cycle, the bio-based backbone of the poly(thioether) network is significantly more susceptible to environmental degradation than its petrochemical counterparts, drastically lowering its long-term ecotoxicity footprint.

G B1 Renewable Biomass (Starch/Cellulose) B2 Isosorbide (Non-toxic, GRAS) B1->B2 B3 DAIS Monomer (Moderate Toxicity) B2->B3 B4 Thiol-Ene Curing (Zero VOCs) B3->B4 B5 Poly(thioether) Network (High Biocompatibility) B4->B5 B6 Environmental Degradation (Low Ecotoxicity) B5->B6

Life cycle and toxicity transition from biomass to biodegradable polymer.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every critical step contains an analytical checkpoint to confirm success before proceeding, preventing the propagation of toxic impurities.

Protocol 1: Synthesis and Verification of DAIS

Adapted from methodologies validated by the [4].

  • Alkalization of Isosorbide : Dissolve 1.0 mol of isosorbide in 50% aqueous NaOH (or KOH).

    • Causality: High alkalinity is strictly required to fully deprotonate the sterically hindered endo and exo hydroxyl groups of the isosorbide molecule.

  • Phase-Transfer Catalyzed Alkylation : Add 0.06 mol of tetrabutylammonium bromide (TBAB). Cool the reactor to 0 °C, then add 2.2 mol of allyl bromide dropwise.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction, preventing the volatilization of the toxic allyl bromide.

  • Reflux and Extraction : Heat the mixture to 75 °C under reflux for 7 hours. Cool to room temperature and extract the aqueous solution with dichloromethane (CH₂Cl₂) three times. Neutralize the organic phase with 1M HCl and wash with distilled water to remove salts.

  • Self-Validation (FTIR Checkpoint) : Before utilizing the monomer, perform FTIR spectroscopy. The spectrum MUST show the complete disappearance of the broad hydroxyl band at ~3360 cm⁻¹ and the appearance of allyl C=C stretching at 1646 cm⁻¹.

    • Validation Logic: If the 3360 cm⁻¹ band persists, toxic mono-allylated intermediates remain. Further purification via vacuum distillation (108 °C/1 Torr) is mandatory to ensure biological safety.

Protocol 2: Thiol-Ene Photopolymerization and Leachate Testing
  • Stoichiometric Formulation : Mix the purified DAIS with a multifunctional thiol (e.g., trimethylolpropane trimercaptopropionate) in a strict 1:1 stoichiometric ratio of allyl to thiol functional groups.

  • Photoinitiation : Add 1 wt% of a Type I photoinitiator (e.g., Irgacure 651).

    • Causality: Type I photoinitiators undergo unimolecular bond cleavage to generate two radicals, providing the rapid initiation required to overcome atmospheric oxygen inhibition without the need for toxic amine synergists.

  • UV Curing : Cast the formulation into a mold and expose to UV light (365 nm) for 60 seconds at room temperature.

  • Self-Validation (Soxhlet Extraction) : To validate that the polymer is safe for environmental or biological exposure, subject the cured film to Soxhlet extraction in dichloromethane for 24 hours.

    • Validation Logic: Weigh the dried film post-extraction. A gel content of >95% validates complete network formation, mathematically proving that no unreacted, toxic DAIS monomer can leach into the surrounding environment.

Conclusion

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (DAIS) stands as a highly viable, sustainable alternative to toxic petrochemical monomers in the development of advanced materials. While the raw monomer requires standard chemical handling precautions due to its moderate acute toxicity, its polymerized state offers exceptional biocompatibility, zero VOC emissions during processing, and a significantly reduced environmental footprint. By adhering to the self-validating protocols outlined above, researchers can safely harness the structural benefits of this bio-based molecule for next-generation drug delivery systems and medical devices.

References

  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings Source: ResearchGate URL: [Link]

  • Investigation on synthesis and properties of isosorbide based bis-GMA analogue Source: National Institutes of Health (PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (Diallyl Isosorbide)

Executive Summary The transition toward sustainable, bio-based materials has elevated the importance of isosorbide, a starch-derived bicyclic diol, as a foundational platform chemical. The functionalization of isosorbide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, bio-based materials has elevated the importance of isosorbide, a starch-derived bicyclic diol, as a foundational platform chemical. The functionalization of isosorbide into 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (commonly known as diallyl isosorbide or IDE) is a critical synthetic node. IDE serves as a highly reactive diene for thiol-ene photocured coatings 1 and acts as a direct precursor for isosorbide diglycidyl ether, a non-toxic, renewable alternative to bisphenol A (BPA) in epoxy resins [[2]]().

This application note details a highly efficient, self-validating biphasic protocol for the bis-allylation of isosorbide. By leveraging Phase Transfer Catalysis (PTC), this methodology overcomes the inherent solubility mismatch between the hydrophilic sugar derivative and the lipophilic alkylating agent, ensuring high yields and scalable throughput.

Mechanistic Rationale & Phase Transfer Dynamics

The synthesis relies on a modified Williamson ether reaction. Isosorbide possesses two secondary hydroxyl groups (endo and exo) that require strong alkaline conditions for complete deprotonation. Because isosorbide is highly water-soluble and allyl bromide is strictly organic, a monophasic solvent system often leads to sluggish kinetics and incomplete conversion.

To resolve this, a biphasic aqueous/organic system is employed alongside Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst [[1]](). TBAB forms a lipophilic ion pair with the isosorbide alkoxide, shuttling it across the interfacial boundary into the organic phase. Once in the organic phase, the alkoxide undergoes a rapid SN​2 nucleophilic substitution with allyl bromide, irreversibly forming the ether linkage and regenerating the catalyst.

SynthesisWorkflow Iso Isosorbide (Aqueous) NaOH NaOH (Deprotonation) Iso->NaOH Water, RT Alkoxide Alkoxide Intermediate NaOH->Alkoxide -H2O PTC TBAB Catalyst (Phase Transfer) Alkoxide->PTC Interface Shuttle Product Diallyl Isosorbide (Target) PTC->Product SN2, 75°C, 7h AllylBr Allyl Bromide (Organic) AllylBr->PTC Organic Phase

Mechanistic workflow of the biphasic Williamson ether synthesis using TBAB.

Reagent Matrix & Stoichiometry

The following matrix outlines the optimized stoichiometric ratios required for the exhaustive bis-allylation of isosorbide. A slight excess of the alkylating agent and base ensures that the less reactive endo-hydroxyl group is fully functionalized.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Isosorbide 146.141.0014.61 gBio-based Substrate
Sodium Hydroxide (NaOH) 40.002.208.80 gDeprotonating Base
Allyl Bromide 120.982.2026.62 g (~18.5 mL)Alkylating Agent
TBAB 322.370.051.46 gPhase Transfer Catalyst
Deionized Water 18.02N/A25.0 mLAqueous Solvent
Dichloromethane (CH₂Cl₂) 84.93N/A3 × 20 mLExtraction Solvent

Self-Validating Synthesis Protocol

This step-by-step methodology is designed with built-in validation checkpoints to ensure reproducibility, safety, and maximal yield 1.

Phase 1: Alkalization and Catalyst Integration
  • Aqueous Base Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.80 g of NaOH in 25 mL of deionized water.

    • Causality: The dissolution of NaOH is highly exothermic. Allowing the solution to form first prevents localized thermal degradation of the sugar substrate.

  • Substrate Solubilization : Add 14.61 g of isosorbide to the alkaline solution. Stir vigorously at room temperature until completely dissolved.

    • Validation Checkpoint: The solution must transition to a clear, homogeneous state, confirming the formation of the water-soluble isosorbide sodium alkoxide.

  • Catalyst Addition : Add 1.46 g of TBAB to the mixture.

Phase 2: Biphasic Alkylation
  • Alkylating Agent Introduction : Attach a reflux condenser to the flask. Dropwise, add 26.62 g of allyl bromide over 15 minutes.

    • Causality: Allyl bromide is volatile and a potent lachrymator. Dropwise addition controls the initial exothermic SN​2 reaction at the biphasic interface, preventing solvent boil-off.

  • Thermal Activation : Heat the reaction mixture to a gentle reflux at 75 °C and maintain vigorous stirring for 7 hours 1.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using CH₂Cl₂/MeOH (95:5) as the mobile phase 2. The reaction is complete when the low-R_f isosorbide spot is entirely replaced by a high-R_f product spot.

Phase 3: Quenching and Isolation
  • Extraction : Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous phase with CH₂Cl₂ (3 × 20 mL).

    • Causality: The target monomer, diallyl isosorbide, is highly lipophilic and partitions into the organic CH₂Cl₂ phase, leaving unreacted salts (NaBr) and excess NaOH in the aqueous layer.

  • Neutralization : Wash the combined organic phases with 120 mL of 1 M HCl.

    • Causality: Acid washing neutralizes any carried-over base or amine byproducts, preventing base-catalyzed degradation of the ether linkages during long-term storage.

  • Purification Wash : Wash the neutralized organic phase with distilled water (4 × 30 mL) to remove residual salts and TBAB.

    • Validation Checkpoint: Test the pH of the final aqueous wash. It must be strictly neutral (pH ~7.0).

Phase 4: Final Polish
  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and remove the CH₂Cl₂ under reduced pressure using a rotary evaporator.

  • Vacuum Distillation : To isolate the pure monomer from oligomeric byproducts, perform vacuum distillation at 0.045 mbar and 95 °C 3.

    • Validation Checkpoint: The final product should be recovered as a clear, colorless oil with a typical yield of 75-80%.

Analytical Signatures

To ensure structural integrity and the absence of mono-allylated intermediates, verify the final product against the following spectroscopic benchmarks 1, 4:

Analytical MethodTarget SignalMechanistic Interpretation
FTIR Spectroscopy Disappearance of broad band at ~3360 cm⁻¹Confirms total consumption of isosorbide's free -OH groups.
FTIR Spectroscopy Appearance of sharp band at 3080 cm⁻¹Confirms the presence of the terminal =C-H stretch of the allyl group.
FTIR Spectroscopy Appearance of sharp band at 1646 cm⁻¹Confirms the C=C alkene stretch of the newly added allyl moiety.
¹H NMR (CDCl₃) Multiplet at 5.80 – 6.00 ppmCorresponds to the internal methine (=CH-) protons of the allyl ether.
¹H NMR (CDCl₃) Multiplet at 5.10 – 5.30 ppmCorresponds to the terminal methylene (=CH₂) protons of the allyl ether.

References

  • ACS Sustainable Chemistry & Engineering (May 22, 2019). Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt. Source: acs.org. 1

  • Chemical Research in Toxicology (January 20, 2023). Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides. Source: acs.org. 2

  • reposiTUm (December 27, 2023). Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings. Source: tuwien.at. 3

  • NIH PMC (December 02, 2021). Reductive Hydroformylation of Isosorbide Diallyl Ether. Source: nih.gov. 4

Sources

Application

Application Note: 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan as a Crosslinking Agent in Epoxy Resins

Executive Summary The transition from petroleum-derived monomers to renewable, bio-based alternatives is a critical objective in modern materials science. The diglycidyl ether of bisphenol A (DGEBA), which constitutes 75...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from petroleum-derived monomers to renewable, bio-based alternatives is a critical objective in modern materials science. The diglycidyl ether of bisphenol A (DGEBA), which constitutes 75–90% of commercial epoxy resin systems, is a known endocrine disruptor and a strong occupational skin sensitizer[1]. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (ISDAE) , has emerged as a highly versatile, bio-based platform molecule. Derived from starch via glucose and sorbitol, ISDAE's rigid bicyclic structure imparts excellent thermal and mechanical properties to polymer networks.

This application note details the dual utility of ISDAE in epoxy and hybrid resin systems:

  • As a Precursor: Epoxidation of ISDAE to yield Isosorbide Diglycidyl Ether (DGEI), a direct drop-in replacement for DGEBA.

  • As a Reactive Co-Monomer: Direct utilization of ISDAE in UV-curable thiol-ene/epoxy hybrid networks.

Mechanistic Rationale & Chemical Pathways

Why Synthesize the Diallyl Ether First?

Directly reacting isosorbide with epichlorohydrin to form an epoxy monomer often results in high-molecular-weight oligomers and incomplete epoxidation. This is due to the differing steric hindrances and reactivities of the endo and exo hydroxyl groups on the isosorbide ring[2].

By first synthesizing ISDAE via a Williamson ether synthesis (using allyl bromide and NaOH), researchers can isolate a highly pure diene. Subsequent epoxidation of ISDAE using meta-chloroperbenzoic acid (m-CPBA) yields a highly pure Isosorbide Diglycidyl Ether (DGEI) with a theoretical Epoxide Equivalent Weight (EEW) of 129 Daltons[3]. This precise control over the monomer structure ensures high crosslinking density in the final thermoset.

Thiol-Ene Click Chemistry Integration

Beyond epoxidation, ISDAE is directly active in thiol-ene "click" chemistry. The two terminal allyl groups react orthogonally with multifunctional thiols (e.g., PETMP) upon UV irradiation. Because thiol-ene reactions proceed via a step-growth radical mechanism, they do not suffer from oxygen inhibition and exhibit exceptionally low shrinkage[4]. Blending ISDAE-based thiol-ene networks with traditional epoxy resins creates "dual-cure" systems that combine the rapid curing of UV systems with the deep, structural adhesion of thermal epoxies.

G Glucose Glucose (Bio-based) Isosorbide Isosorbide (Platform Chemical) Glucose->Isosorbide Hydrogenation & Dehydration ISDAE 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (ISDAE) Isosorbide->ISDAE Allylation (Allyl Bromide, NaOH) DGEI Isosorbide Diglycidyl Ether (DGEI) ISDAE->DGEI Epoxidation (m-CPBA) ThiolEne Thiol-Ene/Epoxy Hybrid Network ISDAE->ThiolEne UV Curing (+ Polythiols) EpoxyNetwork Bio-based Epoxy Thermoset DGEI->EpoxyNetwork Amine Curing (e.g., DETA)

Synthesis and dual application pathways of ISDAE in advanced polymer networks.

Quantitative Data: Material Performance Comparison

When DGEI (derived from ISDAE) is cured with standard amines like diethylene triamine (DETA), the resulting thermosets exhibit mechanical properties that rival or exceed commercial DGEBA systems[5]. While the Glass Transition Temperature (Tg) is generally lower due to the inherent hydrophilicity and flexibility of the ether linkages, the impact strength is significantly improved.

PropertyDGEBA / DETA (Petroleum Baseline)DGEI / DETA (ISDAE-Derived)ISDAE / PETMP (Thiol-Ene UV Cure)
Tensile Strength (MPa) ~66.2~68.8~15.0 - 25.0 (Elastomeric)
Impact Strength (J/cm) 3.876.42N/A (Highly flexible)
Glass Transition (Tg, °C) ~150~90~40 - 60
Cure Speed Moderate (Thermal)Fast (Thermal)Ultra-Fast (<30s, UV)
Sensitizing Capacity High (Severe Allergen)Low (Non-sensitizing)Low

Data synthesized from comparative studies on isosorbide-based epoxy thermosets and thiol-ene coatings[2][4][5].

Experimental Protocols

Protocol A: Conversion of ISDAE to DGEI Crosslinker

This protocol details the epoxidation of ISDAE to yield the active epoxy crosslinker, DGEI, ensuring a controlled Epoxide Equivalent Weight (EEW).

Reagents:

  • ISDAE (Unpurified or purified, ~10 g)

  • meta-Chloroperbenzoic acid (m-CPBA, 70-75% purity, 2.5 molar equivalents)

  • Methylene chloride (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of ISDAE in 150 mL of anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain the temperature at 0–5 °C.

  • Epoxidation: Slowly add m-CPBA (approx. 25 g, accounting for purity) in small portions over 1 hour to prevent uncontrolled exothermic reactions[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the disappearance of allyl double bonds via TLC or Iodine value titration.

  • Quenching & Washing: Filter the precipitated meta-chlorobenzoic acid byproduct. Wash the organic filtrate three times with 100 mL of saturated NaHCO₃ solution to neutralize residual acid, followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Calculate the EEW of the resulting DGEI via titration (target: ~129 Da). The resin is now ready to be formulated with amine curing agents (e.g., Isophorone diamine or DETA)[2][3].

Protocol B: Formulation of ISDAE in Thiol-Ene/Epoxy Hybrid Coatings

This protocol utilizes ISDAE directly as a reactive diene to formulate rapid-curing, environmentally friendly hybrid coatings[4].

Reagents:

  • ISDAE (Bio-based diene)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP, 4-functional thiol)

  • Bisphenol A Diglycidyl Ether (DGEBA) or DGEI (Epoxy component)

  • Photoinitiator (e.g., Irgacure 651 or Omnirad 819, 3 wt%)

  • Thermal latent amine catalyst (for epoxy dark cure)

Step-by-Step Procedure:

  • Stoichiometric Balancing: Weigh ISDAE and PETMP to achieve a 1:1 molar ratio of Ene (allyl) to Thiol (SH) functional groups.

  • Hybrid Blending: Add the epoxy resin (DGEBA or DGEI) at a 30 wt% loading relative to the thiol-ene mixture. Add the latent amine catalyst (1 wt% relative to epoxy).

  • Initiator Integration: Add 3 wt% photoinitiator to the mixture. Stir vigorously in an amber vial (to prevent premature photopolymerization) until the mixture is completely homogenous and transparent.

  • Degassing: Place the formulated resin in a vacuum desiccator for 15 minutes to remove entrained air bubbles.

  • Application: Draw down the resin onto a prepared glass or steel substrate using a wire-wound rod to achieve a uniform 100 µm wet film thickness.

  • Dual-Curing:

    • Stage 1 (UV Cure): Pass the substrate under a 365 nm UV LED lamp (intensity ~50 mW/cm²) for 30 seconds to lock the thiol-ene network in place.

    • Stage 2 (Thermal Cure): Transfer the coated substrate to an oven at 100 °C for 2 hours to fully crosslink the interpenetrating epoxy network.

Workflow Step1 1. Stoichiometric Formulation Mix ISDAE + PETMP (1:1 Thiol:Ene) Step2 2. Epoxy & Catalyst Integration Add 30 wt% Epoxy + Latent Amine Step1->Step2 Step3 3. Photoinitiator Addition Add 3 wt% PI and Degas (Vacuum) Step2->Step3 Step4 4. Film Casting Draw down on Substrate (100 µm) Step3->Step4 Step5 5. Stage 1: UV Curing Irradiate at 365 nm (30s) Step4->Step5 Step6 6. Stage 2: Thermal Curing 100°C for 2h (Epoxy Crosslinking) Step5->Step6

Experimental workflow for dual-cure ISDAE thiol-ene/epoxy hybrid coatings.

References

  • US9605108B2 - Isosorbide-derived epoxy resins and methods of making same - Google Patents. (n.d.).
  • Polymer Chemistry - RSC Publishing. (n.d.).
  • Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity Isosorbide-Based Bis-Epoxides | Chemical Research in Toxicology. (n.d.).
  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt | ACS Sustainable Chemistry & Engineering. (n.d.).
  • A Review of Recent Research on Bio-Based Epoxy Systems for Engineering Applications and Potentialities in the Aviation Sector - MDPI. (n.d.).

Sources

Method

Application Note: Thiol-Ene Click Chemistry with 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Bio-based Monomer Synthesis, Photopolymerization, and Advanced Coating/Hydrogel Applications Introduction & Rationale The tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Bio-based Monomer Synthesis, Photopolymerization, and Advanced Coating/Hydrogel Applications

Introduction & Rationale

The transition toward sustainable, bio-based materials has accelerated the demand for renewable monomers that do not compromise on thermo-mechanical performance[1]. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as isosorbide diallyl ether (IDE) or Iso-A , is a highly versatile, renewable di-ene monomer derived from isosorbide (1,4:3,6-dianhydro-D-glucitol)[1][2].

Isosorbide’s V-shaped, rigid bicyclic core imparts exceptional thermal stability, chemical resistance, and mechanical rigidity to polymer networks, effectively overcoming the typical low-glass-transition (Tg) limitations of aliphatic bio-based polymers[1]. When functionalized with allyl ether groups, IDE becomes an ideal candidate for thiol-ene click chemistry —a highly efficient, orthogonal, and robust photopolymerization technique[1][3].

Why Thiol-Ene Click Chemistry?

Unlike traditional chain-growth acrylate polymerizations, thiol-ene photopolymerization proceeds via a radical-mediated step-growth mechanism [3]. This fundamental kinetic difference provides three critical advantages:

  • Delayed Gelation: The network reaches the gel point at much higher conversions, allowing for internal stress relaxation and resulting in near-zero shrinkage stress[4].

  • Oxygen Tolerance: The reaction is not inhibited by atmospheric oxygen, eliminating the need for inert gas purging during curing[3].

  • High Refractive Index: The dense incorporation of highly polarizable thioether linkages yields polymers with elevated refractive indices, beneficial for optical coatings and holography[4].

Mechanistic Overview

Thiol-ene coupling between IDE and multifunctional thiols (e.g., trimethylolpropane tris(3-mercaptopropionate) [3SH] or pentaerythritol tetrakis(3-mercaptopropionate) [4SH]) is initiated by UV light. The photoinitiator abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical adds across the electron-rich allyl double bond of IDE, forming a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another thiol molecule yields the final thioether linkage and regenerates the thiyl radical, propagating the catalytic cycle.

Mechanism PI Photoinitiator (UV) RS_rad Thiyl Radical (R-S•) PI->RS_rad H-abstraction RSH Thiol (R-SH) RSH->RS_rad C_rad Carbon Radical Intermediate RS_rad->C_rad Anti-Markovnikov Addition to C=C Alkene IDE (Allyl Monomer) Alkene->C_rad C_rad->RS_rad Regenerates Thiyl Radical Product Thioether Network C_rad->Product H-abstraction from R-SH

Figure 1: Radical-mediated step-growth mechanism of IDE thiol-ene photopolymerization.

Key Application Landscapes

A. Antibacterial Photocured Coatings

IDE has been successfully copolymerized with 3SH and a polymerizable fluorinated quaternary phosphonium salt (PFQPS) to create environmentally friendly, antibacterial coatings[1]. The rigid isosorbide core provides the necessary mechanical modulus, while the PFQPS acts as an active biocide. These coatings exhibit exceptional zone inhibition against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria[1].

B. Waterborne Poly(thioether) Dispersions

To eliminate volatile organic compounds (VOCs), IDE can be formulated into waterborne latexes via miniemulsion photopolymerization[2][5]. By emulsifying IDE with isosorbide-based dithiols or petroleum-based dienes, researchers have achieved 30% solids content latexes with molecular weights up to 136 kg/mol [2][5]. The resulting films demonstrate excellent gloss and low water sensitivity, making them ideal for decorative coatings[2][5].

C. Organic-Inorganic Hybrid Silsesquioxane Networks

IDE serves as a precursor for advanced sol-gel networks. Thiol-ene photoaddition of 3-(trimethoxysilyl)-1-propanethiol onto IDE yields a bis-trimethoxysilyl precursor[6]. Subsequent acidic or basic hydrolysis produces bridged silsesquioxanes with self-organized nanoscale structures and thermal stability up to 360 °C[6].

Quantitative Data Summary

The following table summarizes the antibacterial efficacy of IDE-based thiol-ene coatings formulated with varying concentrations of PFQPS[1][7].

Formulation (IDE + 3SH)PFQPS Content (wt%)E. coli Zone of Inhibition (mm)S. aureus Zone of Inhibition (mm)Application Suitability
Base Resin0%00Standard clear coats
IDE-PFQPS-11%Active (Low)Active (Low)Low-touch surfaces
IDE-PFQPS-33%Active (Moderate)Active (Moderate)General medical plastics
IDE-PFQPS-55%Active (High)Active (High)High-touch hospital surfaces
IDE-PFQPS-1010%82 ± 5.0 18 ± 1.9 Critical sterile environments

Data derived from the incorporation of PFQPS into a 1:1 stoichiometric thiol-ene base formulation[1][7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high yield and precise network formation.

Protocol 1: Synthesis of Isosorbide Diallyl Ether (IDE) via Phase-Transfer Catalysis

Expert Insight (Causality): Isosorbide is highly water-soluble, whereas allyl bromide is organic. A phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) is mandatory to shuttle the deprotonated isosorbide alkoxide into the organic phase to react with allyl bromide, ensuring high conversion rates[1].

Materials:

  • Isosorbide: 14.614 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 8.8 g (0.22 mol)

  • Allyl Bromide: 26.62 g (0.22 mol)

  • TBAB: 1.461 g

  • Distilled Water: 25 mL

Step-by-Step Methodology:

  • Deprotonation: Dissolve 8.8 g of NaOH in 25 mL of distilled water in a two-neck round-bottom flask. Add 14.614 g of isosorbide. Stir until complete solubilization is achieved[1].

  • Catalysis & Addition: Add 1.461 g of TBAB to the aqueous solution. Dropwise, add 26.62 g of allyl bromide[1].

  • Reaction: Equip the flask with a reflux condenser and heat the biphasic mixture to 75 °C for 7 hours under vigorous magnetic stirring[1].

  • Extraction: Cool the mixture to room temperature. Extract the aqueous solution with Dichloromethane (CH₂Cl₂) (3 × 20 mL)[1]. Validation: The organic layer contains the IDE product.

  • Neutralization & Washing: Wash the combined CH₂Cl₂ phase with 120 mL of 1 M HCl[1]. Causality: Neutralizing residual base prevents unwanted base-catalyzed side reactions or degradation during subsequent distillation. Wash with distilled water (4 × 30 mL) to remove residual salts[1].

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude oil via vacuum distillation (0.045 mbar, 95 °C) to yield IDE as a colorless oil[2].

Protocol 2: UV-Initiated Thiol-Ene Photopolymerization for Coatings

Expert Insight (Causality): Because thiol-ene chemistry is an orthogonal 1:1 reaction, exact stoichiometric balancing of functional groups (1 Thiol : 1 Ene) is critical to prevent unreacted monomers from acting as plasticizers, which would artificially lower the Tg and degrade mechanical integrity[1][3].

Step-by-Step Methodology:

  • Formulation: Calculate the equivalent weights of IDE (di-functional ene) and your chosen thiol (e.g., 3SH, tri-functional). Mix them in a strict 1:1 functional group ratio[1].

  • Initiator Addition: Add 3 wt% of a suitable photoinitiator (e.g., TPO-L or Irgacure 651) relative to the total monomer mass[1][2].

  • Homogenization: Mix thoroughly using a planetary centrifugal mixer (e.g., SpeedMixer) to ensure a homogeneous, bubble-free resin.

  • Curing: Draw down the resin onto a glass substrate using a wire-wound rod to achieve the desired film thickness. Irradiate under a UV LED lamp (e.g., 15 mW/cm² irradiance) for 60 seconds[5]. Note: No nitrogen blanketing is required due to the absence of oxygen inhibition.

  • Self-Validation (Real-Time FTIR): Monitor the curing kinetics using Attenuated Total Reflectance (ATR) FTIR[2][3].

    • Check 1: Disappearance of the allyl C=C stretching peak at ~1645 cm⁻¹.

    • Check 2: Disappearance of the S-H stretching peak at ~2570 cm⁻¹.

    • Complete disappearance of both peaks validates a 1:1 stoichiometric conversion and a fully crosslinked network.

Workflow Syn 1. Monomer Synthesis Phase Transfer Catalysis (Isosorbide + Allyl Bromide) Pur 2. Purification Liquid-Liquid Extraction & Vacuum Distillation Syn->Pur Form 3. Formulation 1:1 Stoichiometric Ratio IDE + Multifunctional Thiol Pur->Form Cure 4. UV Curing 15 mW/cm² Irradiation (Ambient Air / No O₂ Inhibition) Form->Cure Val 5. Validation ATR-FTIR Monitoring (C=C & S-H Peak Disappearance) Cure->Val

Figure 2: End-to-end workflow for the synthesis and validation of IDE-based thiol-ene coatings.

References

  • Cakmakci, E., et al. "Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt." ACS Sustainable Chemistry & Engineering, 2019. 1

  • "Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt - figshare." Figshare, 2019. 7

  • "Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings." TU Wien, 2023. 2

  • "Hybrid networks derived from isosorbide by means of thiol-ene photoaddition and sol-gel chemistry." ResearchGate, 2019. 6

  • "1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers." RSC, 2025. 4

  • "Fully biobased UV-cured thiol-ene coatings." ResearchGate, 2023. 3

  • "Monomer conversion during thiol-ene polymerization of different monomer..." ResearchGate, 2023. 5

Sources

Application

Advanced Step-Growth Polymerization Techniques Using 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Executive Summary The drive toward sustainable, high-performance materials has elevated the importance of bio-based monomers in polymer chemistry. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , widely known as isosorbide d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward sustainable, high-performance materials has elevated the importance of bio-based monomers in polymer chemistry. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , widely known as isosorbide diallyl ether (IDAE) , is a rigid, bicyclic monomer derived from starch-based isosorbide[1]. Featuring two terminal allyl groups, IDAE is an ideal candidate for radical-mediated step-growth polymerization, specifically via thiol-ene "click" chemistry[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for polymerizing IDAE. By contrasting bulk photopolymerization (for thermosets) with miniemulsion photopolymerization (for waterborne dispersions), this guide elucidates the mechanistic causality behind experimental choices, empowering scientists to tailor polymer architecture, molecular weight, and thermomechanical properties.

Mechanistic Insights & Causality (E-E-A-T)

Unlike conventional free-radical chain-growth polymerization, thiol-ene photopolymerization proceeds via a highly efficient step-growth mechanism[2]. The reaction alternates between the abstraction of a hydrogen atom from a thiol to form a thiyl radical, and the subsequent addition of this radical across the allyl double bond of IDAE[2].

The Compartmentalization Effect

A critical challenge in linear step-growth polymerization is achieving high molecular weights ( Mw​ ). In bulk continuous phases, the step-growth mechanism is inherently limited by bimolecular termination events, which cap the achievable chain length[3].

To overcome this, miniemulsion photopolymerization is employed. By dispersing the IDAE and dithiol monomers into nanoscale droplets (100–200 nm) suspended in water, the reaction undergoes radical compartmentalization[3]. This physical segregation isolates propagating radicals, drastically reducing the statistical probability of bimolecular termination. Consequently, miniemulsion step-growth yields significantly higher molecular weights (up to 136 kg/mol ) and faster polymerization rates compared to bulk systems[3][4].

Photoinitiator Selection

The choice of photoinitiator (PI) dictates the initiation efficiency. In bulk systems, standard oil-soluble PIs (e.g., Irgacure 651) are sufficient. However, in miniemulsion systems, utilizing a water-soluble PI such as Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (TPO-Li) is critical[5]. TPO-Li generates a continuous flux of radicals in the aqueous phase that subsequently enter the monomer droplets. This ensures efficient light absorption in the dispersed media and prevents the formation of low- Mw​ oligomers that plague oil-soluble PIs in emulsions[5].

Experimental Protocols

Protocol A: Bulk Thiol-Ene Photopolymerization (Thermoset Coatings)

This protocol synthesizes highly crosslinked, homogeneous thermoset networks suitable for protective or antibacterial coatings[2].

1. Formulation: In a light-protected glass vial, combine IDAE with a trifunctional thiol, such as trimethylolpropane tris(3-mercaptopropionate) (3SH), in a strict 1:1 functional group molar ratio (1 mole of IDAE = 2 moles of allyl; therefore, use 0.67 moles of 3SH)[2]. 2. Initiation: Add 1–3 wt% of an oil-soluble photoinitiator (e.g., Omnirad 819). 3. Degassing (Causality): Vortex for 2 minutes, followed by bath sonication for 5 minutes. Why? Removing dissolved gases prevents micro-bubble formation during the rapid curing phase, ensuring optical clarity and mechanical integrity. 4. Application: Draw down the formulation onto a substrate using a wire-wound bar to a wet film thickness of ~50 µm. 5. Curing: Expose to a 365 nm UV LED (~15 mW/cm²) for 60–120 seconds. Mechanistic Note: The step-growth nature of thiol-ene reactions is immune to oxygen inhibition, allowing curing in ambient air without inert gas blanketing[2]. 6. Self-Validation (QC):

  • Chemical: Perform real-time FTIR. The reaction is validated by the simultaneous disappearance of the allyl peaks (3080 cm⁻¹ and 1646 cm⁻¹) and the thiol peak (2570 cm⁻¹)[2].

  • Thermomechanical: Analyze via Dynamic Mechanical Analysis (DMA). A narrow tanδ peak (Full Width at Half Maximum 12–13 °C) confirms the structural homogeneity unique to step-growth networks[2].

Protocol B: Miniemulsion Photopolymerization (Waterborne Polythioethers)

This protocol adapts IDAE into a dispersed aqueous system to achieve high- Mw​ linear polymers for sustainable waterborne coatings[4][5].

1. Organic Phase: Mix IDAE (1.0 equiv) with a dithiol (1.0 equiv, e.g., 1,2-ethanedithiol or an isosorbide-based dithiol)[4]. Add 4 wt% hexadecane. Why? Hexadecane acts as an extreme hydrophobe to generate osmotic pressure, preventing Ostwald ripening and stabilizing the nanodroplets[5]. 2. Aqueous Phase: Dissolve sodium dodecyl sulfate (SDS, 3 wt%) and the water-soluble photoinitiator TPO-Li (1.5 wt%) in deionized water[5]. 3. Pre-emulsification: Slowly add the organic phase to the aqueous phase while stirring at 1000 rpm for 15 minutes. 4. Ultrasonication: Process the macroemulsion with an ultrasonic probe (70% amplitude, 5 minutes) in an ice bath. Why? The ice bath dissipates acoustic heat, preventing premature thermal initiation of the thiol-ene reaction. 5. Polymerization: Transfer to a photoreactor (365 nm) and irradiate for 30–60 minutes under gentle stirring[5]. 6. Self-Validation (QC):

  • Physical: Measure particle size via Dynamic Light Scattering (DLS). Validated miniemulsions should exhibit a monodisperse size distribution of 100–200 nm.

  • Structural: Lyophilize a sample and analyze via Gel Permeation Chromatography (GPC). A validated system will yield an Mw​ > 50 kg/mol , confirming successful radical compartmentalization[3][4].

Quantitative Data Summary

The following table summarizes the divergent outcomes of IDAE step-growth polymerization based on the chosen methodology and architecture.

ParameterBulk Polymerization[2]Miniemulsion Polymerization[3][4][5]
Monomer System IDAE + Trifunctional Thiol (3SH)IDAE + Difunctional Thiol (Dithiol)
Polymer Architecture Highly Crosslinked ThermosetLinear Poly(thioether) Chains
Reaction Medium Solvent-Free (100% Solids)Aqueous Dispersion (~30% Solids)
Photoinitiator Type Oil-Soluble (e.g., Irgacure)Water-Soluble (e.g., TPO-Li)
Typical Molecular Weight N/A (Infinite Network / Gel)8.2 kg/mol to 136 kg/mol
Oxygen Inhibition NegligibleNegligible
Primary Advantage High modulus, exceptional homogeneityHigh Mw​ , zero VOCs, film-forming latex

Process Flow & Pathway Visualization

StepGrowth M1 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDAE / Ene Component) Prop Thiol-Ene Click Reaction (Step-Growth Propagation) M1->Prop Ene Addition M2 Multifunctional Thiol (Di-thiol or Tri-thiol) Rad Thiyl Radical Formation (Initiation Step) M2->Rad H-Abstraction PI Photoinitiator (Oil-soluble or Water-soluble) UV UV Irradiation (365 nm) Radical Generation PI->UV Photon Absorption UV->Rad Cleavage & Transfer Rad->Prop Radical Addition Bulk Bulk Polymerization (Crosslinked Thermosets) Prop->Bulk Solvent-Free + Tri-thiol Mini Miniemulsion Polymerization (High Mw Linear Dispersions) Prop->Mini Surfactant/Water + Di-thiol

Figure 1: Mechanistic workflow of IDAE step-growth polymerization via bulk and miniemulsion routes.

References

  • [2] Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt | ACS Sustainable Chemistry & Engineering. 2

  • [4] Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings | TU Wien (reposiTUm). 4

  • [1] Polymer Chemistry | RSC Publishing. 1

  • [3] Effect of the nanoconfinement on the average molecular weight | ResearchGate. 3

  • [5] Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings | TU Wien (reposiTUm). 5

Sources

Method

Application Note: Formulation of Biodegradable Thiol-Ene Polymeric Networks using 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale The transition fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The transition from petroleum-based thermosets to sustainable, bio-derived alternatives is a critical objective in both environmental materials science and biomedical engineering. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (IDE) or Diallyl Isosorbide, has emerged as a highly versatile, renewable monomer. Derived from starch via D-sorbitol, isosorbide is a V-shaped, bicyclic diol composed of two fused tetrahydrofuran (THF) rings. It is classified by the FDA as "Generally Recognized As Safe" (GRAS), making it an ideal backbone for biodegradable plastics and implantable drug-delivery matrices[1].

The Causality of Material Selection

Traditional chain-growth polymerizations (e.g., methacrylates) suffer from high polymerization shrinkage and early gelation, leading to brittle materials with high internal stress. By functionalizing isosorbide with allyl groups, we enable thiol-ene "click" photopolymerization .

  • Step-Growth Kinetics: Thiol-ene reactions proceed via a radical-mediated step-growth mechanism. This delays the gel point, drastically reducing polymerization shrinkage and yielding homogenous, stress-free networks[2].

  • Thermomechanical Rigidity: The fused bicyclic rings of the isosorbide core impart exceptional stiffness and chemical resistance, yielding polythioethers that can withstand temperatures up to 300 °C without premature degradation[3].

  • Programmed Biodegradability: While the thioether linkages provide stability, crosslinking IDE with commercially available multifunctional thiols containing ester linkages (such as pentaerythritol tetrakis(3-mercaptopropionate), or 4SH) introduces hydrolytically and enzymatically cleavable sites. This ensures the thermoset degrades into biocompatible, easily cleared fragments[4].

Experimental Workflows & Network Architecture

G A Starch Biomass B D-Sorbitol (Hydrogenation) A->B C Isosorbide (Double Dehydration) B->C D Isosorbide Diallyl Ether (IDE) (Williamson Etherification) C->D E Thiol-Ene Formulation (+ Multifunctional Thiols) D->E F UV Photopolymerization (Step-Growth Click Reaction) E->F G Biodegradable Thermoset (High Modulus, Biocompatible) F->G

Figure 1: Synthetic pipeline from renewable starch biomass to biodegradable thiol-ene thermosets.

Materials and Reagents

  • Core Monomer: Isosorbide (1,4:3,6-dianhydro-D-glucitol), ≥98%

  • Alkylating Agent: Allyl bromide, 99%

  • Catalyst: Tetrabutylammonium bromide (TBAB) (Phase transfer catalyst)

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP / 4SH)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Solvents & Bases: 50% aqueous NaOH or KOH, Dichloromethane (CH₂Cl₂), 1M HCl, Deionized water.

Step-by-Step Methodologies

Protocol A: Synthesis and Validation of Isosorbide Diallyl Ether (IDE)

Note: This reaction utilizes a biphasic Williamson etherification. TBAB is strictly required to shuttle the deprotonated isosorbide alkoxide from the aqueous phase into the organic phase to react with allyl bromide[1],[2].

  • Alkaline Solubilization: Dissolve 14.6 g (0.1 mol) of isosorbide in 25 mL of deionized water containing 8.8 g of NaOH. Stir continuously until complete solubilization is achieved.

  • Phase Transfer Initiation: Add 1.46 g of TBAB to the aqueous solution.

  • Alkylation: Dropwise, add 26.62 g (0.22 mol) of allyl bromide to the mixture.

  • Reflux: Heat the biphasic mixture to 75 °C and reflux under vigorous stirring for 7 hours[2].

  • Extraction: Cool the mixture to room temperature. Extract the product using CH₂Cl₂ (3 × 20 mL). The IDE partitions into the organic phase.

  • Neutralization & Washing: Wash the combined organic phases with 120 mL of 1M HCl to neutralize residual base, followed by washing with distilled water (4 × 30 mL) to remove salts and TBAB[2].

  • Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify via vacuum distillation (collecting the fraction boiling at ~108 °C/1 Torr) to yield a clear, viscous liquid (Yield: ~80-90%)[1].

  • Self-Validating Quality Control (FT-IR):

    • Pass Criteria: Complete disappearance of the broad hydroxyl (–OH) band at 3360 cm⁻¹.

    • Confirmation: Appearance of allyl C=C stretching bands at 1646 cm⁻¹ and 3080 cm⁻¹[1],[2].

Protocol B: Formulation and Photopolymerization of Biodegradable Plastics
  • Stoichiometric Balancing: Calculate the mass of IDE and PETMP to achieve a 1:1 molar ratio of allyl (C=C) to thiol (–SH) functional groups.

  • Resin Formulation: In an amber glass vial (to prevent premature ambient curing), blend the IDE and PETMP.

  • Initiator Addition: Add 1.0 wt% of DMPA photoinitiator. Vortex the mixture for 5 minutes until the DMPA is fully dissolved.

  • Degassing: Place the resin in a vacuum desiccator for 10 minutes to remove trapped air bubbles, which act as stress concentrators and oxygen-inhibition sites in the final polymer.

  • Casting: Pour the degassed resin into a Teflon or silicone mold (e.g., 1 mm thickness for film testing).

  • Photocuring: Irradiate the mold under a 365 nm UV LED lamp (intensity ~15-30 mW/cm²) for 2 to 5 minutes. The step-growth mechanism ensures rapid curing even in the presence of ambient oxygen[3].

Mechanism I Photoinitiator (DMPA) R Radical Generation I->R UV (365 nm) T Thiyl Radical Formation (R• + R'-SH → R-H + R'-S•) R->T P1 Propagation 1: Addition (Thiyl + Allyl Ether) T->P1 P2 Propagation 2: Chain Transfer (Carbon Radical + Thiol) P1->P2 P2->T Regeneration N Crosslinked Polythioether Network P2->N Termination

Figure 2: The radical-mediated step-growth mechanism of Thiol-Ene photopolymerization.

Data Presentation: Formulation Properties

The following tables summarize the expected quantitative data for IDE-based thiol-ene networks formulated with varying crosslinkers, highlighting their thermomechanical and degradation profiles.

Table 1: Formulation Kinetics and Physical Properties

Monomer SystemFunctional Group Ratio (Allyl:Thiol)Photoinitiator (DMPA)UV Curing Time (365 nm)Polymerization Shrinkage
IDE + 3SH (Trifunctional)1:11.0 wt%< 3 mins~3 - 4%
IDE + 4SH (Tetrafunctional)1:11.0 wt%< 2 mins~4 - 5%
Bis-GMA (Control)N/A (Chain-Growth)1.0 wt%5 mins> 8 - 13%

Table 2: Thermomechanical & Degradation Profile of IDE-4SH Networks

PropertyValue / ObservationMechanistic Cause
Glass Transition Temp (Tg) 45 °C - 65 °CHigh rigidity of the bicyclic isosorbide core restricts polymer chain mobility.
Thermal Stability (Td) > 300 °CStable thioether linkages and robust fused-ring architecture[3].
Degradation (PBS, pH 7.4) > 15% mass loss at 30 daysHydrolytic cleavage of the ester bonds contributed by the 4SH crosslinker[4].
Biocompatibility Non-cytotoxicDegradation products include GRAS isosorbide derivatives and tolerated short-chain thiols[1].

References

  • Investigation on synthesis and properties of isosorbide based bis-GMA analogue Source: National Institutes of Health (NIH) URL:[Link]

  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Hybrid networks derived from isosorbide by means of thiol-ene photoaddition and sol-gel chemistry Source: ResearchGate URL:[Link]

  • Biodegradable isocyanate-free polyurethane films via a noncatalytic route: facile modified polycaprolactone triol and biobased diamine as precursors Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Catalysts and Protocols for the Allylation of Isosorbide to 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Introduction and Chemical Significance Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a highly valued, rigid bicyclic diol derived from the dehydration of bio-based sorbitol. The allylation of isosorbide to form 3,6-bis(al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a highly valued, rigid bicyclic diol derived from the dehydration of bio-based sorbitol. The allylation of isosorbide to form 3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan (commonly referred to as diallyl isosorbide or DIALI) is a critical synthetic transformation. This diene serves as a versatile platform chemical for synthesizing bio-based epoxy resins (via subsequent m -CPBA oxidation)[1] and waterborne poly(thioether) coatings (via thiol-ene miniemulsion photopolymerization)[2].

Because isosorbide is highly hydrophilic and alkylating agents like allyl bromide are lipophilic, standard etherification methods suffer from severe mass transfer limitations. This application note details the optimized Williamson ether synthesis utilizing a Phase Transfer Catalyst (PTC) to bridge the aqueous-organic interface, ensuring high conversion rates, operational safety, and scalability[3].

Mechanistic Insights: The Role of Phase-Transfer Catalysis (PTC)

The synthesis of diallyl isosorbide is a classic biphasic Williamson etherification. Attempting this reaction without a catalyst results in negligible yields because the nucleophile and electrophile reside in immiscible phases.

To overcome this, Tetrabutylammonium bromide (TBAB) is employed as the phase transfer catalyst[1],[3]. The mechanistic causality is as follows:

  • Deprotonation: Aqueous sodium hydroxide (NaOH) deprotonates the hydroxyl groups at the 3- and 6-positions of isosorbide, forming a water-soluble dianion.

  • Phase Transfer: The lipophilic tetrabutylammonium cation (Q⁺) from TBAB exchanges with the sodium cation, forming a highly lipophilic ion pair with the isosorbide alkoxide.

  • Alkylation: This ion pair migrates across the phase boundary into the organic phase (predominantly composed of the neat allyl bromide reactant). Here, a rapid SN​2 nucleophilic substitution occurs, yielding the allylated product and regenerating the Q⁺Br⁻ catalyst, which shuttles back to the aqueous phase[1],[3].

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH + H2O) cluster_interface Phase Boundary cluster_organic Organic Phase (Allyl Bromide) Iso Isosorbide (Hydrophilic) Alkoxide Isosorbide Alkoxide (Dianion) Iso->Alkoxide Deprotonation by NaOH Complex Lipophilic Ion Pair (Q⁺[Alkoxide]⁻) Alkoxide->Complex Ion Exchange PTC_aq TBAB Catalyst (Q⁺Br⁻) PTC_aq->Complex Catalyst Binding Product Diallyl Isosorbide (Product) Complex->Product SN2 Alkylation AllylBr Allyl Bromide (Lipophilic) AllylBr->Product Reacts with Ion Pair PTC_org Regenerated PTC (Q⁺Br⁻) Product->PTC_org Br⁻ Release PTC_org->PTC_aq Phase Transfer

Biphasic phase-transfer catalysis mechanism for the allylation of isosorbide.

Quantitative Data: Process Optimization

To highlight the necessity of the catalyst and the specific thermal conditions, the following table summarizes the causal relationship between reaction parameters and conversion efficiency.

Reaction ConditionCatalyst (mol%)Temp (°C)Time (h)Conversion (%)Mechanistic Observation
Biphasic, No PTC None6524< 5%Severe mass transfer limitation; reactants isolated in separate phases.
Biphasic, with PTC TBAB (5 mol%)2524~ 40%Insufficient thermal energy for rapid SN​2 displacement.
Biphasic, with PTC TBAB (1 mol%)658~ 65%Catalyst starvation; interfacial transfer rate becomes the bottleneck.
Optimized Protocol TBAB (5 mol%)658> 95%Optimal balance of reaction kinetics, phase transfer, and catalyst stability.

Experimental Protocol: Synthesis Workflow

This self-validating protocol is engineered to ensure complete di-allylation while systematically removing unreacted precursors and catalytic salts during the workup phase.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountFunction
Isosorbide146.141.0030.0 g (205 mmol)Primary diol substrate
Sodium Hydroxide (NaOH)40.002.2018.7 g (452 mmol)Strong base for deprotonation
Tetrabutylammonium bromide322.370.052.98 g (9.02 mmol)Phase Transfer Catalyst (PTC)
Allyl Bromide120.982.2040.0 mL (452 mmol)Alkylating agent
Deionized Water18.02-50.0 mLAqueous solvent phase
Step-by-Step Methodology

Step 1: Aqueous Phase Preparation In a 500 mL two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 30.0 g of isosorbide in 50 mL of deionized water.

Step 2: Base Addition Slowly add 18.7 g of solid NaOH to the solution. Causality Note: The dissolution of NaOH is highly exothermic. A 2.2 molar equivalent is utilized to ensure complete deprotonation of both hydroxyl groups while compensating for minor base-catalyzed hydrolysis of allyl bromide that inevitably occurs in the aqueous phase[1]. Stir vigorously at room temperature for 30 minutes.

Step 3: Catalyst Introduction Add 2.98 g of TBAB to the aqueous mixture. Stir for an additional 10 minutes to allow the PTC to dissolve and equilibrate[1],[2].

Step 4: Alkylation Using an addition funnel, add 40.0 mL of allyl bromide dropwise over 30 minutes. Safety Note: Allyl bromide is a potent lachrymator and toxic alkylating agent; perform this step strictly inside a certified fume hood[4].

Step 5: Thermal Activation Heat the biphasic reaction mixture to 65 °C and maintain vigorous stirring (≥ 800 rpm) for 7 to 8 hours. Causality Note: Vigorous stirring maximizes the interfacial surface area, which is critical for PTC efficiency. The temperature is deliberately kept just below the boiling point of allyl bromide (71 °C) to provide maximum thermal energy for the SN​2 reaction without causing excessive volatilization of the reagent[3],[4].

Step 6: Workup and Extraction Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂) (4 × 50 mL). The lipophilic product partitions entirely into the organic phase.

Step 7: Washing and Drying (Self-Validation) Wash the combined organic extracts with 1 M HCl (100 mL). This step validates the removal of any carry-over NaOH or isosorbide alkoxide. Follow with deionized water washes (3 × 50 mL) to selectively partition the water-soluble TBAB salts out of the organic phase[2]. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 8: Purification Purify the crude pale-yellow oil via vacuum distillation (0.045 mbar, 95 °C) to afford the pure 3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan as a colorless oil. Expected yield is approximately 78%[2].

References

  • Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition ACS Publications[Link]

  • Recyclable High-Performance Thermosetting Plastics from Isosorbide Based on Diels–Alder Reaction Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides Chemical Research in Toxicology - PMC[Link]

  • Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings Progress in Organic Coatings / reposiTUm[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan synthesis

Technical Support Center: Optimizing the Synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Welcome to the Technical Support Center for the synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Welcome to the Technical Support Center for the synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (commonly known as Isosorbide Diallyl Ether or IDE). As a Senior Application Scientist, I frequently see researchers struggling with the allylation of isosorbide during scale-up. The primary yield limiters are competitive hydrolysis, poor phase transfer, and incomplete substitution. This guide is designed to provide drug development professionals and polymer scientists with the mechanistic causality and troubleshooting steps required to achieve >75% yields.

Part 1: Mechanistic Workflow & Causality

The synthesis of diallyl isosorbide is traditionally achieved via a biphasic [1]. The reaction involves isosorbide, an excess of allyl bromide, a strong aqueous base, and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) [1].

Causality of Experimental Choices:

  • 50% NaOH: A highly concentrated base is required to deprotonate the secondary hydroxyl groups of isosorbide while minimizing the aqueous volume. Excess water promotes the competitive hydrolysis of allyl bromide into allyl alcohol, drastically reducing the yield.

  • TBAB (Phase Transfer Catalyst): Because the isosorbide alkoxide is highly polar/water-soluble and allyl bromide is organic, the reaction occurs at the interface. TBAB forms a lipophilic ion pair with the isosorbide alkoxide, shuttling it into the organic phase to undergo the SN​2 nucleophilic attack[1].

G A Isosorbide (Aqueous Phase) B Deprotonation (50% NaOH) A->B C Isosorbide Alkoxide B->C - H2O D Ion Pairing (TBAB Catalyst) C->D E Phase Transfer to Organic Phase D->E F SN2 Attack on Allyl Bromide E->F G Mono-allylated Intermediate F->G 1st Substitution G->B 2nd Deprotonation H 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (Target Product) G->H 2nd Substitution

Biphasic Williamson ether synthesis pathway for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high ratio of mono-allylated intermediate instead of the bis-allylated target? Cause: Insufficient phase transfer or inadequate base concentration. The second hydroxyl group of isosorbide is sterically hindered and less nucleophilic due to the endo/exo configuration of the bicyclic ring. Solution: Ensure vigorous mechanical stirring (not just magnetic) to maximize the interfacial surface area. Increase the TBAB loading to 2–5 mol% and ensure the allyl bromide is in at least a 2.2 molar excess [1].

Q2: My yield is plateauing at 50%, and I detect a strong odor of allyl alcohol. What went wrong? Cause: Hydrolysis of allyl bromide. This happens if the reaction temperature exceeds 75 °C or if the NaOH solution is too dilute. Solution: Maintain the reaction temperature strictly between 65 °C and 75 °C. Use highly concentrated 50% w/w NaOH to drive the equilibrium toward the alkoxide rather than hydroxide attack on the allyl halide[1].

Q3: Does the hygroscopic nature of isosorbide affect the reaction? Cause: Isosorbide readily absorbs atmospheric moisture, which alters the stoichiometry and introduces excess water, promoting side reactions. Solution: Dry the isosorbide under vacuum at 60 °C before use, or store it in a rigorously maintained desiccator.

Q4: What is the optimal purification strategy to achieve >98% purity? Solution: The crude organic phase must be washed sequentially with 1M HCl to neutralize residual base, followed by multiple washes with distilled water or brine [1]. Unreacted isosorbide and TBAB are highly water-soluble and will partition into the aqueous waste. For final polishing, purify via (e.g., 0.045 mbar at 95 °C) to obtain a colorless oil [2].

Part 3: Standardized Experimental Protocol

This self-validating protocol is engineered to yield 75–80% of the target ether [2].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve Isosorbide (1.0 eq, e.g., 0.1 mol) in 50 wt% aqueous NaOH. Stir until completely solubilized[1].

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.02 to 0.05 eq) to the aqueous mixture[1].

  • Alkylation: Slowly add Allyl bromide (2.2 eq) dropwise to prevent an uncontrolled exotherm[1].

  • Reflux: Heat the biphasic mixture to 65–75 °C for 7 hours under vigorous stirring [1].

    • Validation Checkpoint: TLC (Hexane:Ethyl Acetate 6:4) should show the complete disappearance of the mono-allylated intermediate spot.

  • Extraction: Cool to room temperature. Extract the aqueous phase with Dichloromethane ( CH2​Cl2​ ) (3 x 20 mL per 0.1 mol scale)[1].

  • Washing & Drying: Wash the combined organic layers with 1M HCl (120 mL), then 4 times with distilled water (30 mL each) to remove salts. Dry over anhydrous MgSO4​ [1].

  • Purification: Filter the drying agent, evaporate the solvent under reduced pressure, and purify the crude product via vacuum distillation (0.045 mbar, 95 °C) [2].

Part 4: Quantitative Data & Yield Optimization

Table 1: Effect of Reaction Parameters on 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Yield

Base ConcentrationCatalyst (PTC)Temperature (°C)Molar Ratio (Iso:AllylBr)Expected Yield (%)Primary Impurity / Issue
20% NaOHTBAB751 : 2.0< 40%Allyl alcohol (hydrolysis)
50% NaOHNone751 : 2.2~ 30%Mono-allyl ether
50% NaOHTBAB901 : 2.2~ 55%Claisen rearrangement products
50% NaOH TBAB 65 - 75 1 : 2.2 75 - 80% Trace mono-allyl ether

References

  • Cakmakci, E., et al. "Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt." ACS Sustainable Chemistry & Engineering, 2019. URL:[Link]

  • Elgoyhen, J., et al. "Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings." Progress in Organic Coatings, 2024. URL:[Link]

Sources

Optimization

Purification and isolation methods for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Welcome to the Technical Support Center for the isolation and purification of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (IDE) . Because IDE is a critical bio-based building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (IDE) .

Because IDE is a critical bio-based building block for non-isocyanate polyurethanes, thiol-ene photocured coatings, and hydroformylation derivatives, achieving high purity is paramount for downstream polymerization and catalytic success. This guide provides a self-validating methodological framework, quantitative benchmarks, and advanced troubleshooting to ensure reproducible isolation.

I. Core Isolation Workflow

The following diagram maps the critical path from a crude reaction mixture (typically synthesized via the etherification of isosorbide with allyl bromide using NaOH and a phase-transfer catalyst like TBAB) to the highly purified diallyl ether.

IDE_Purification A Crude Reaction Mixture (Isosorbide, Allyl Bromide, NaOH, TBAB) B Liquid-Liquid Extraction (CH2Cl2 / H2O) A->B Add CH2Cl2 C Aqueous Phase (Salts, Unreacted Isosorbide) B->C Discard D Organic Phase (IDE, Monoallyl Ether, TBAB) B->D Retain E Washing & Neutralization (1M HCl, Distilled H2O) D->E Remove basic salts & catalyst F Drying & Concentration (Anhydrous Na2SO4, Rotary Evap) E->F Remove residual water & solvent G High-Vacuum Distillation OR Silica Gel Chromatography F->G Isolate target molecule H Pure 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (Isosorbide Diallyl Ether) G->H Final Polish

Workflow for the isolation and purification of isosorbide diallyl ether.

II. Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Each step includes a mechanistic rationale (causality) and an in-process verification check to ensure you do not carry impurities into the next phase.

Step 1: Reaction Quenching & Phase Separation

  • Action: Once the reflux (typically 65–75 °C for 6–7 hours) is complete, cool the reaction to room temperature. Dilute the aqueous mixture and extract with dichloromethane (CH2Cl2) in a 1:1 volume ratio, repeating the extraction three times[1],[2].

  • Causality: IDE is highly lipophilic and partitions into the organic phase. The highly polar unreacted isosorbide and inorganic salts (NaBr, NaOH) remain in the aqueous phase.

  • Validation Check: The aqueous phase should test highly basic (pH > 12). If it is neutral, the reaction may have stalled prematurely.

Step 2: Neutralization and Catalyst Removal

  • Action: Wash the combined CH2Cl2 organic phases with 1 M HCl, followed by 4 sequential washes with distilled water[2].

  • Causality: The HCl wash neutralizes residual NaOH, preventing base-catalyzed degradation of the ether linkages during solvent evaporation. The repeated water washes are critical for stripping out the amphiphilic phase-transfer catalyst, tetrabutylammonium bromide (TBAB)[3].

  • Validation Check: Take a small aliquot of the organic phase, evaporate it, and run a rapid ^1H NMR. The disappearance of multiplets at δ 3.2–3.3 ppm and δ 1.6 ppm confirms TBAB has been successfully removed[1].

Step 3: Drying and Concentration

  • Action: Dry the neutralized organic phase over anhydrous sodium sulfate (Na2SO4) for 30 minutes. Filter and concentrate under reduced pressure using a rotary evaporator[1].

  • Causality: Removing micro-droplets of water prevents bumping during vacuum distillation and protects the silica stationary phase if chromatography is chosen.

Step 4: Final Isolation (Scale-Dependent)

  • For Research Scale (< 30 g): Purify the crude oil via silica gel column chromatography using a petroleum ether/ethyl acetate gradient. IDE elutes first, leaving the monoallyl ether behind[1].

  • For Bulk Scale (> 50 g): Perform high-vacuum distillation. Discard the early volatile fractions and collect the bottom layer containing the pure diallyl ether[3].

III. Quantitative Isolation Metrics

Use the following benchmark data to evaluate the efficiency of your purification workflow. Deviations from these metrics indicate a failure in either the reaction conversion or the isolation technique.

Purification MethodOptimal ScaleTypical YieldFinal PurityKey Impurities Removed
Liquid-Liquid Extraction > 10 gN/A (Intermediate)~80 - 85%NaOH, Isosorbide, NaBr
Column Chromatography 1 - 30 g76 - 86%> 98%Monoallyl ether, TBAB
High-Vacuum Distillation > 50 g70 - 75%> 99%Volatiles, Monoallyl ether

IV. Troubleshooting Guides & FAQs

Q1: I am experiencing severe, unbreakable emulsions during the CH2Cl2/water extraction. How can I resolve this? A: Emulsions in this specific system are almost always caused by the phase-transfer catalyst (TBAB) acting as a surfactant between the aqueous and organic layers.

  • Solution: Add a saturated brine (NaCl) solution to the separatory funnel. The high ionic strength of the brine decreases the solubility of the organic components in the aqueous layer (a phenomenon known as "salting out") and disrupts the micellar structures stabilized by TBAB, forcing the layers to separate cleanly.

Q2: My final product contains a significant amount of mono-allylated isosorbide. How do I separate it from the diallyl ether? A: Isosorbide monoallyl ether is a common byproduct if the reaction does not reach full conversion. Because the mono-ether retains a free, unreacted hydroxyl group, it is significantly more polar than the target diallyl ether.

  • Solution: The most definitive way to separate them is via silica gel column chromatography. The non-polar diallyl ether will elute quickly with a non-polar solvent mixture (e.g., petroleum ether/ethyl acetate), while the mono-ether will be strongly retained on the silica column[1].

Q3: Why is my product turning yellow/brown and degrading during distillation? A: 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan has a very high boiling point. Attempting to distill it at atmospheric pressure or under weak vacuum exposes the molecule to extreme thermal stress, leading to unwanted thermally-induced polymerization or Claisen-type rearrangements of the allyl groups.

  • Solution: You must use a high-vacuum setup (< 1 mbar) to sufficiently lower the boiling point of the compound[3]. Ensure your heating bath does not exceed 150 °C. If degradation persists, add a trace amount of a radical inhibitor (like hydroquinone) to the distillation flask to prevent auto-polymerization of the allyl groups.

Q4: I plan to use the IDE for reductive hydroformylation. Are there specific impurities I need to worry about? A: Yes. Reductive hydroformylation relies on highly sensitive rhodium-based catalytic systems[4].

  • Solution: Even trace amounts of residual bromide ions (from unreacted allyl bromide or TBAB) can poison the Rh catalyst. Ensure your water washing steps are exhaustive. You can validate the absence of halides by performing a silver nitrate (AgNO3) drop test on your final aqueous wash; a lack of white precipitate confirms the absence of free bromide ions.

V. References

  • [1] Biobased Reusable Nonisocyanate Polyurethane Hot-Melt Adhesives with Potential Chemical Degradability. ACS Applied Polymer Materials. 1

  • [2] Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt. ACS Sustainable Chemistry & Engineering. 2

  • [3] Polymer Chemistry. RSC Publishing. 3

  • [4] Reductive Hydroformylation of Isosorbide Diallyl Ether. MDPI / ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Optimizing UV-Curing Parameters for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Networks

Welcome to the Technical Support Center for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (IDE). This bio-based, rigid bicyclic monomer is increasingly utilized in advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as Isosorbide Diallyl Ether (IDE). This bio-based, rigid bicyclic monomer is increasingly utilized in advanced pharmaceutical matrices, biocompatible coatings, and tissue engineering scaffolds[1].

Due to the reluctance of allyl ethers to undergo homopolymerization under UV light, IDE is predominantly copolymerized with multifunctional thiols via thiol-ene click chemistry [2]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization strategies to help you achieve high-conversion, defect-free polythioether networks.

System Overview & Reaction Mechanism

The thiol-ene photopolymerization of IDE follows a step-growth radical mechanism. Understanding this pathway is critical for diagnosing curing anomalies. The reaction relies on the orthogonal 1:1 addition of a thiyl radical across the IDE allyl double bond, followed by chain transfer to a subsequent thiol monomer[2].

G PI Photoinitiator + UV (Activation) Rad Primary Radicals PI->Rad Cleavage Thiol Thiol Monomer (Chain Transfer) Rad->Thiol H-Abstraction Thiyl Thiyl Radical (R-S•) Thiol->Thiyl IDE Isosorbide Diallyl Ether (IDE) Thiyl->IDE Addition to Allyl CarbonRad Carbon-Centered Radical IDE->CarbonRad CarbonRad->Thiol H-Abstraction Network Crosslinked Polythioether Network CarbonRad->Network Termination

Thiol-ene photopolymerization mechanism for IDE networks.

Standard Operating Procedure: IDE Thiol-Ene Photopolymerization

To establish a self-validating baseline for your experiments, follow this optimized protocol for synthesizing IDE-thiol networks.

Materials Required:

  • Monomer (Ene): 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE)

  • Crosslinker (Thiol): Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (PI): 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

Step-by-Step Methodology:

  • Stoichiometric Formulation: Weigh IDE and PETMP to achieve an exact 1:1 molar ratio of allyl to thiol functional groups. Causality: Thiol-ene click reactions require strict stoichiometric balance to maximize molecular weight and minimize unreacted extractables, which is critical for biocompatibility in drug development[3].

  • Initiator Integration: Add 1.0–2.0 wt% of the selected photoinitiator.

  • Homogenization & Degassing: Mix the formulation using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes, followed by a defoaming cycle at 2200 RPM for 2 minutes. Self-Validation: The resin must be optically clear and entirely free of micro-bubbles before casting; trapped air will scatter UV light and create localized curing defects.

  • Casting: Dispense the resin into a mold equipped with Teflon spacers to precisely control film thickness (standard testing thickness: 250 µm).

  • UV Irradiation: Expose the sample to a 365 nm UV LED light source at an intensity of 30 mW/cm² for 60 seconds.

  • Thermal Post-Curing (Critical Step): Transfer the cured film to a convection oven at 80°C for 2 hours. This relieves internal stresses and drives the conversion of sterically hindered functional groups trapped during vitrification[3].

Quantitative Parameter Optimization

The following table summarizes the causal relationship between UV curing parameters and the final thermomechanical properties of an IDE-PETMP network. Use this data to benchmark your own characterization results.

Curing ConditionUV Dose (mJ/cm²)PI Concentration (wt%)Allyl Conversion (%)Glass Transition (Tg, °C)Elastic Modulus (MPa)
Low Intensity UV 6001.082.441.2850
Standard UV 18001.091.845.5920
High PI Loading 18002.094.247.1960
UV + Thermal Post-Cure 1800 + 80°C (2h)1.0>99.052.81150

Data Interpretation: Note that increasing the PI loading yields diminishing returns on conversion. The most significant leap in both conversion and thermomechanical integrity is achieved via thermal post-curing, highlighting the impact of vitrification.

Troubleshooting Guide

Issue 1: Conversion plateaus below 85% despite prolonged UV exposure.

Causality: In rigid networks, the polymerization rate drops dramatically once the system reaches its glass transition temperature (Tg) during curing. The rigid, V-shaped bicyclic structure of the isosorbide core heavily restricts chain mobility[3]. Once vitrification occurs, unreacted allyl and thiol groups are physically trapped, rendering further UV exposure useless. Validation & Resolution:

  • Perform real-time Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)[2]. Monitor the disappearance of the allyl peak (1647 cm⁻¹) and the thiol peak (2570 cm⁻¹).

  • If the peaks plateau early, transition to a UV-thermal dual curing approach. Heat the substrate stage to 60°C during UV irradiation to maintain polymer chain mobility, or implement the thermal post-cure step detailed in the SOP.

Issue 2: The surface of the cured polythioether film is excessively tacky.

Causality: While thiol-ene polymerizations are significantly less susceptible to oxygen inhibition than traditional (meth)acrylate free-radical systems, they are not entirely immune[2]. At the air-resin interface, atmospheric oxygen can scavenge highly reactive thiyl radicals to form peroxy radicals, prematurely terminating the step-growth cycle and leaving a layer of unreacted oligomers. Validation & Resolution:

  • Verify the issue by performing an ATR-FTIR scan specifically on the top surface vs. the bottom surface of the film.

  • To resolve, physically isolate the resin from oxygen by sandwiching it between two transparent PET films during UV exposure, or purge the curing chamber with an inert gas (Nitrogen or Argon).

Issue 3: The IDE-based matrix is too brittle for flexible drug delivery applications.

Causality: The fused tetrahydrofuran rings of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan provide exceptional stiffness and chemical resistance. When reacted with short-chain, high-functionality crosslinkers (like the tetra-functional PETMP), the resulting crosslink density is extremely high, leading to macroscopic brittleness. Validation & Resolution:

  • Lower the global crosslink density by partially substituting the tetra-functional thiol with a linear, flexible dithiol (e.g., Polyethylene glycol dithiol, PEG-dithiol).

  • Validate the modification by running Dynamic Mechanical Analysis (DMA). You should observe a broadening of the Tan δ peak and a downward shift in Tg, correlating with increased elongation at break.

Frequently Asked Questions (FAQs)

Q: Can I use IDE in a homopolymerization setup without thiols? A: It is highly inefficient. Allyl ethers undergo degradative chain transfer during traditional free-radical homopolymerization. The hydrogen atoms adjacent to the allyl ether oxygen are easily abstracted, forming stable radicals that terminate rather than propagate the chain. Thiol-ene click chemistry is mandatory to achieve high-molecular-weight networks with IDE.

Q: How does the stereochemistry of the isosorbide core affect the curing kinetics? A: Isosorbide possesses an endo and an exo hydroxyl group in its native state, which translates to differing steric hindrances when functionalized into diallyl ether. The endo allyl group is sterically shielded within the V-shaped cavity of the bicyclic rings, reacting slightly slower than the exo group. This can lead to a biphasic curing profile observable in high-resolution photo-calorimetry (Photo-DSC).

Q: Are IDE-thiol networks safe for in vivo drug development matrices? A: Yes, polythioethers derived from isosorbide are generally highly biocompatible and exhibit low cytotoxicity. Furthermore, thiol-ene reactions do not require toxic metal catalysts. However, unreacted low-molecular-weight thiols can be irritants; therefore, achieving >99% conversion via strict stoichiometry and post-curing is a strict prerequisite for biomedical applications.

References

  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt Source: ACS Sustainable Chemistry & Engineering (2019) URL:[Link]

  • Preparation of Biobased Polymers Derived from Isosorbide by Means of Thiol-Ene Photopolymerization Source: ResearchGate URL:[Link]

  • Fully biobased UV-cured thiol-ene coatings Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan. This resource provides in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan. This resource provides in-depth troubleshooting advice and frequently asked questions to address solubility issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical steps to ensure the successful dissolution of this compound in your chosen organic solvents.

Understanding the Solubility Profile of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a unique molecule with a rigid, bicyclic core derived from isosorbide, flanked by two flexible allyloxy side chains. This structure imparts a moderate polarity. The central fused furan rings contain four ether oxygen atoms, which can act as hydrogen bond acceptors, while the allyl groups introduce nonpolar character.

Based on its structure, its solubility is predicted to be highest in moderately polar aprotic solvents. It is anticipated to have lower solubility in highly polar protic solvents (like methanol) and nonpolar aliphatic hydrocarbons (like hexane).

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan expected to be most soluble?

A1: While specific quantitative solubility data is not extensively published, based on its chemical structure, we recommend starting with moderately polar aprotic solvents. These include, but are not limited to:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Chloroform

  • Acetone

  • Ethyl acetate

The parent structure, isosorbide ((3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol), is very soluble in polar solvents like water and methanol and sparingly soluble in diethyl ether[1][2]. The allyloxy groups in 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan reduce the overall polarity compared to the diol, thus favoring less polar organic solvents.

Q2: I am observing poor solubility in my chosen solvent. What are the initial troubleshooting steps?

A2: If you are experiencing low solubility, we recommend the following initial steps:

  • Purity Check: Ensure the purity of your 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan. Impurities can sometimes significantly lower the solubility of a compound.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water in organic solvents can impact the solubility of moderately polar compounds.

  • Gentle Heating: Try gently warming the mixture to increase the rate of dissolution and the solubility limit. Proceed with caution and monitor for any signs of degradation, especially in reactive solvents.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solute-solute interactions and facilitate solvation.

Q3: Can I use a co-solvent to improve the solubility?

A3: Yes, using a co-solvent is a highly effective strategy. The principle of "like dissolves like" is key here[3]. If your primary solvent is nonpolar, adding a small amount of a more polar solvent in which the compound has higher solubility can significantly improve the overall solvating power of the mixture. Conversely, if your primary solvent is highly polar, a less polar co-solvent might be beneficial. A systematic screening of co-solvent ratios is recommended.

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

This guide provides a structured workflow to systematically address and resolve solubility challenges with 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan.

Part 1: Initial Solvent Screening

The first step is to experimentally determine the approximate solubility in a range of common organic solvents.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent. Select solvents that span a range of polarities (see table below).

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Allow the vials to stand at room temperature and observe for complete dissolution. If not fully dissolved, continue adding the solvent in measured increments (e.g., another 100 µL) and vortexing until the solid is fully dissolved.

  • Quantification: Record the total volume of solvent required to dissolve the compound. This will give you a semi-quantitative measure of solubility.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexPredicted Solubility
n-Hexane0.1Low
Toluene2.4Moderate
Diethyl Ether2.8Moderate
Dichloromethane3.1High
Tetrahydrofuran4.0High
Ethyl Acetate4.4Moderate-High
Acetone5.1Moderate
Acetonitrile5.8Low-Moderate
Dimethyl Sulfoxide (DMSO)7.2Moderate
Methanol5.1Low

This systematic screening will help you identify the most promising solvent systems for your application.

Part 2: Enhancing Solubility in a Selected Solvent

If the solubility in your desired solvent is insufficient, the following techniques can be employed.

Workflow for Solubility Enhancement

Caption: Decision workflow for enhancing solubility.

Protocol 1: Temperature Adjustment

  • Setup: Prepare a suspension of your compound in the chosen solvent in a flask equipped with a magnetic stirrer and a condenser.

  • Heating: Gently heat the mixture using a water or oil bath while stirring. Increase the temperature in small increments (e.g., 5-10 °C).

  • Observation: Monitor the dissolution of the solid. Note the temperature at which complete dissolution occurs.

  • Cooling: Allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or precipitates out. This will help you determine if supersaturation is achievable.

Causality: Increasing the temperature provides more kinetic energy to the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps to overcome the lattice energy of the solid.

Protocol 2: Co-Solvent System Optimization

  • Selection: Based on your initial screening, choose a co-solvent in which 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan shows higher solubility.

  • Titration: Start with your primary solvent and add the co-solvent dropwise while stirring or vortexing until the compound dissolves.

  • Ratio Determination: For more precise work, prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1). Determine the solubility in each mixture to find the optimal ratio.

Causality: A co-solvent can disrupt the self-association of the primary solvent molecules, creating a microenvironment that is more favorable for the solute. It effectively fine-tunes the overall polarity of the solvent system to better match that of the solute[3].

Concluding Remarks

Overcoming the solubility challenges of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is achievable through a systematic and logical approach. By understanding the chemical nature of the molecule and methodically applying the troubleshooting steps outlined in this guide, researchers can confidently prepare homogenous solutions for their experimental needs. Should you continue to experience difficulties, we encourage you to contact our technical support team for further assistance.

References

  • PubChem. (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol. [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Isosorbide. [Link]

Sources

Troubleshooting

Moisture sensitivity and storage optimization for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Welcome to the Technical Support Center for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (CAS: 103536-97-6), commonly referred to as Diallyl Isosorbide (DAI) . As a rigid, bio-based bicyclic monomer, DAI is extensively uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (CAS: 103536-97-6), commonly referred to as Diallyl Isosorbide (DAI) . As a rigid, bio-based bicyclic monomer, DAI is extensively utilized in step-growth thiol-ene photopolymerization, epoxy resin synthesis, and advanced drug delivery systems 1.

Despite its robust mechanical properties, DAI presents unique handling challenges due to its specific molecular architecture. This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to optimize storage and mitigate moisture sensitivity and auto-oxidation.

I. Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why is Diallyl Isosorbide highly sensitive to moisture even though it lacks free hydroxyl groups? A: The sensitivity is an inherent structural artifact of the isosorbide backbone. The molecule consists of two cis-fused tetrahydrofuran rings forming a rigid 120° V-shape 2. The ether oxygens within these rings have lone electron pairs exposed on the convex face of the molecule. These act as powerful hydrogen-bond acceptors, allowing the monomer to rapidly absorb atmospheric moisture, forming a hydrated complex [[3]]().

Q2: How does moisture contamination physically impact my downstream thiol-ene photopolymerizations? A: In thiol-ene click chemistry, exact 1:1 stoichiometry between thiol and allyl groups is critical for achieving high crosslink density. Absorbed water disrupts this by acting as a nucleophile or chain transfer agent, leading to premature chain termination. Macroscopically, this manifests as a lower storage modulus ( E′ ), a depressed glass transition temperature ( Tg​ ), and a tacky, incomplete surface cure 1.

Q3: Why do suppliers mandate cold-chain transport and dark storage for this specific ether? A: Allyl ethers are notorious peroxide formers 4. The allylic carbon (adjacent to the double bond and the ether oxygen) possesses highly labile hydrogen atoms. In the presence of ambient oxygen and UV light, these hydrogens are abstracted, initiating a free-radical auto-oxidation cascade that generates explosive allylic hydroperoxides. Heat and light exponentially accelerate this degradation.

Degradation DAI Diallyl Isosorbide (Pristine) Peroxides Allylic Hydroperoxides (Auto-oxidation) DAI->Peroxides + O2 / hv Hydrated Hydrogen-Bonded Complex (Moisture Uptake) DAI->Hydrated + H2O O2 Oxygen / UV Light O2->Peroxides H2O Atmospheric Moisture H2O->Hydrated Polymerization Auto-polymerization (Increased Viscosity) Peroxides->Polymerization Radical Initiation Inhibition Curing Inhibition (Low Crosslink Density) Peroxides->Inhibition Quenches Photoinitiators Hydrated->Inhibition Disrupts Stoichiometry

Diagram 1: Degradation pathways of Diallyl Isosorbide via auto-oxidation and moisture absorption.

II. Troubleshooting Guide: Detecting & Mitigating Degradation

Symptom / IssueRoot Cause AnalysisCorrective Action
Increased Viscosity or Gelation Trace peroxides have initiated premature auto-polymerization of the allyl groups.Discard immediately. Do not attempt to distill highly viscous allyl ethers due to severe explosion risks 4.
Incomplete Curing / Tacky Films Moisture uptake ( >500 ppm) is quenching the reaction, or peroxides are consuming the photoinitiator.Run a Karl Fischer titration. If moisture is high, execute Protocol 2 (Drying). If peroxides are >10 ppm, execute Protocol 3 (Purification).
Yellowing of Monomer Oxidation of the ether linkages or degradation of added inhibitors (e.g., BHT).Pass the monomer through a basic alumina plug (Protocol 3) to remove oxidized byproducts, then store under Argon.

III. Quantitative Storage Optimization

To maximize the shelf life of Diallyl Isosorbide and maintain its reactivity for photopolymerization, strict adherence to environmental controls is required.

Table 1: Storage Conditions vs. Degradation Metrics

Storage ConditionAtmosphereLight ExposureEst. Shelf LifePeroxide Formation RateMoisture Uptake Rate
2–8°C (Optimal) Argon / N₂Dark> 12 Months< 5 ppm / month< 100 ppm / month
20–25°C (Ambient) Argon / N₂Dark3–6 Months~15 ppm / month< 100 ppm / month
20–25°C (Ambient) AirDark< 1 Month> 50 ppm / month> 1000 ppm / month
20–25°C (Ambient) AirUV / Sunlight< 1 WeekRapid (Explosion Risk)> 1000 ppm / month

IV. Experimental Protocols

The following self-validating protocols are designed to ensure your Diallyl Isosorbide is pristine prior to integration into complex polymer networks.

Workflow Rec Receive Reagent (Cold Chain) Test Quality Control Peroxide Test & KF Titration Rec->Test Purify Purification (Basic Alumina Column) Test->Purify Peroxides > 10 ppm Dry Drying (3Å Molecular Sieves) Test->Dry Peroxides < 10 ppm Moisture > 500 ppm Purify->Dry Aliquot Aliquoting (Under Argon/N2) Dry->Aliquot Store Long-Term Storage (2-8°C, Dark) Aliquot->Store

Diagram 2: Step-by-step workflow for the quality control, purification, and storage of Diallyl Isosorbide.

Protocol 1: Moisture Quantification (Karl Fischer Titration)

Purpose: To accurately determine the water content in the hygroscopic isosorbide matrix.

  • Preparation: Ensure the volumetric Karl Fischer (KF) titrator is calibrated using a 1.0 mg/g water standard.

  • Sampling: Using a dry, gas-tight syringe purged with Argon, extract 1.0 mL of Diallyl Isosorbide from the center of the reagent bottle.

  • Injection: Inject the sample directly into the KF titration vessel. Input the exact mass of the injected sample into the titrator.

  • Validation: The titration should yield a moisture content of < 200 ppm for optimal thiol-ene curing. If the result is >200 ppm, proceed to Protocol 2.

Protocol 2: Drying via Molecular Sieves

Purpose: Non-thermal removal of hydrogen-bonded water without initiating polymerization.

  • Activation: Activate 3Å molecular sieves by baking them in a muffle furnace at 300°C for 4 hours. Cool them in a vacuum desiccator. (Note: 3Å is required to prevent the absorption of the allyl ether itself).

  • Application: Add the activated sieves to the Diallyl Isosorbide container at a ratio of 10% w/v (e.g., 10g of sieves per 100 mL of monomer).

  • Incubation: Seal the bottle, purge the headspace with Argon, and let it sit in the dark at room temperature for 24-48 hours.

  • Validation System: Re-run Protocol 1. The moisture level must drop below the 200 ppm threshold.

Protocol 3: Deperoxidation (Basic Alumina Filtration)

Purpose: Safe removal of trace allylic hydroperoxides prior to use.

  • Testing: Dip a KI-starch indicator strip into the monomer. A blue/purple color indicates the presence of peroxides ( >10 ppm).

  • Column Prep: Pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I). Use approximately 10g of alumina per 50 mL of monomer.

  • Elution: Pass the Diallyl Isosorbide through the column under a slight positive pressure of Argon. The basic alumina will selectively bind and neutralize the polar hydroperoxides.

  • Validation System: Re-test the eluent with a fresh KI-starch strip. The strip must remain completely white, confirming peroxides are <1 ppm.

V. References

  • Next-generation polymers: Isosorbide as a renewable alternative ResearchGate[Link]

  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt ACS Sustainable Chemistry & Engineering[Link]

  • Effect of water absorption on the structure and properties of isosorbide-based polycarbonate ResearchGate[Link]

  • Peroxide Forming Chemicals | Environmental Health & Safety The University of Texas at Austin[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Performance Comparison of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

An Advanced Technical Guide for Researchers and Drug Development Professionals As the pharmaceutical and advanced materials industries pivot toward sustainable, biocompatible feedstocks, the reliance on petroleum-based c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Guide for Researchers and Drug Development Professionals

As the pharmaceutical and advanced materials industries pivot toward sustainable, biocompatible feedstocks, the reliance on petroleum-based crosslinkers like Bisphenol A (BPA) derivatives is being heavily scrutinized. For researchers developing photocured coatings, hydrogels, or drug delivery matrices, 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly known as Isosorbide Diallyl Ether (IDE) —has emerged as a premier bio-based alternative[1].

This guide provides an objective performance comparison between IDE and traditional alternatives, grounded in rigorous structural verification using high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Material Selection: The Isosorbide Advantage

The fundamental challenge in replacing aromatic crosslinkers (like BPA diallyl ether) is maintaining mechanical rigidity without introducing toxicity or UV-degradation pathways. The unique architecture of IDE solves this through its hexahydrofuro[3,2-b]furan core—a V-shaped, fused bicyclic aliphatic structure[2].

  • Rigidity vs. Toxicity: While BPA provides excellent rigidity (high Tg​ ) due to its planar aromatic rings, it acts as an endocrine disruptor. Conversely, linear aliphatic ethers like 1,4-Butanediol Diallyl Ether (BDDE) are non-toxic but yield highly flexible, low- Tg​ polymers. IDE bridges this gap; its fused bicyclic rings restrict molecular rotation, mimicking aromatic rigidity while maintaining a "Generally Recognized As Safe" (GRAS) toxicological profile[2].

  • UV Stability: Because IDE lacks the conjugated pi-systems found in BPA, it does not undergo the photo-oxidative yellowing characteristic of aromatic crosslinkers, making it superior for optically clear biomedical devices[1].

Comparative Performance Data

The following table summarizes the physicochemical and application-based differences between IDE and its primary petroleum-based alternatives.

Property / MetricIsosorbide Diallyl Ether (IDE)Bisphenol A Diallyl Ether (BPA-DE)1,4-Butanediol Diallyl Ether (BDDE)
Core Structure Bicyclic Aliphatic (V-shaped)Aromatic (Planar)Linear Aliphatic
Feedstock Source Bio-based (Starch/Sorbitol)Petroleum-basedPetroleum-based
Polymer Rigidity ( Tg​ ) High (~60–90°C in thiol-ene networks)Very High (>100°C)Low (<0°C)
UV Stability Excellent (Non-yellowing)Poor (Yellows over time)Excellent
Toxicity Profile Low (GRAS derivative)High (Endocrine disruptor)Moderate

Structural Elucidation: 1 H and 13 C NMR Analysis

To guarantee the predictable performance of IDE in polymerization reactions, absolute structural verification is required. Incomplete etherification leaves residual hydroxyl groups, which drastically alter the swelling kinetics and crosslinking density of the final polymer matrix.

Expert Insight: The Stereochemical Impact on NMR Shifts

The hexahydrofuro[3,2-b]furan core possesses an inherent asymmetry. The hydroxyl groups of the parent isosorbide are located at positions 3 and 6. Crucially, position 3 is exo (pointing outward, sterically accessible), while position 6 is endo (pointing inward, sterically hindered). Because the molecule lacks a plane of symmetry, the two allyloxy groups exist in chemically non-equivalent environments. This diastereotopic nature causes distinct peak splitting in both 1 H and 13 C NMR spectra, requiring high-resolution acquisition to properly resolve[3].

Logic Core Isosorbide Core (V-shaped Bicyclic) Exo Position 3: Exo-Allyloxy (Less Steric Hindrance) Core->Exo Endo Position 6: Endo-Allyloxy (High Steric Hindrance) Core->Endo NMR_Exo Distinct NMR Shifts (e.g., 13C: 134.49 ppm) Exo->NMR_Exo NMR_Endo Distinct NMR Shifts (e.g., 13C: 134.16 ppm) Endo->NMR_Endo Resolution High-Resolution NMR Required to Resolve Diastereotopic Protons NMR_Exo->Resolution NMR_Endo->Resolution

Logical relationship between the stereochemistry of the isosorbide core and resulting NMR shifts.
Quantitative NMR Assignments

The following assignments are based on spectra acquired in CDCl3​ at 298 K[1],[3].

Table 1: 1 H NMR (400 MHz, CDCl3​ ) Peak Assignments

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
5.82 – 6.00 Multiplet (m)2HAllyl internal olefin (-CH=)
5.10 – 5.30 Doublets (d)4HAllyl terminal olefin (=CH 2​ )
4.50 – 4.60 Multiplet (m)2HIsosorbide core methines (C3-H, C6-H)
3.50 – 4.20 Multiplet (m)10HIsosorbide core methylenes (C2, C5) & Allyl ethers (-OCH 2​ -)

Table 2: 13 C NMR (100 MHz, CDCl3​ ) Peak Assignments

Chemical Shift ( δ , ppm)Structural AssignmentCausality / Structural Note
134.49, 134.16 Allyl -CH=Split into two distinct peaks due to endo/exo asymmetry.
117.20, 116.80 Allyl =CH 2​ Terminal carbons split by non-equivalent steric environments.
86.0, 80.1, 79.3, 77.5 Isosorbide Core (CH)Rigid bicyclic backbone methine carbons.
73.5, 70.2 Isosorbide & Allyl (CH 2​ )Ether-linked methylene carbons.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols operate as a self-validating system. Every step includes the mechanistic rationale behind the operational parameters.

Protocol 1: Synthesis of IDE via Williamson Etherification

This protocol utilizes a phase-transfer catalyzed etherification to maximize yield[1],[4].

  • Dissolution: Dissolve 0.1 mol of D-isosorbide in 25 mL of a 50 wt% NaOH aqueous solution.

    • Causality: The high concentration of NaOH is required to fully deprotonate the sterically hindered endo-hydroxyl group, driving the equilibrium toward the highly nucleophilic alkoxide intermediate.

  • Catalysis: Add 1.46 g of tetrabutylammonium bromide (TBAB).

    • Causality: As a phase transfer catalyst, TBAB facilitates the transport of the hydrophilic alkoxide ions into the organic allyl bromide phase, drastically increasing the reaction rate.

  • Alkylation: Slowly add 0.22 mol of allyl bromide dropwise to control the exothermic reaction, then reflux the mixture at 75 °C for 7 hours under continuous stirring.

  • Extraction & Washing: Cool to room temperature and extract the aqueous solution with CH2​Cl2​ (3 × 20 mL). Neutralize the organic phase with 1 M HCl, then wash with distilled water (4 × 30 mL) to remove residual salts and unreacted isosorbide monoallyl ether[5].

  • Validation Check: Before proceeding to NMR, run a quick FTIR. The complete disappearance of the broad -OH stretch at ~3360 cm −1 validates that full di-substitution has occurred[1].

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified IDE in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a non-polar, aprotic environment that prevents hydrogen bonding interference, ensuring sharp resonance peaks.

  • 1 H NMR Acquisition: Acquire at 400 MHz (298 K) using 16 scans, a 1-second relaxation delay, and a 30° flip angle.

  • 13 C NMR Acquisition: Acquire at 100 MHz (298 K) using 1024 scans, a 2-second relaxation delay, with complete proton decoupling (WALTZ-16 sequence).

    • Causality: WALTZ-16 decoupling removes 1 H- 13 C scalar couplings, simplifying the 13 C spectrum into easily interpretable singlets while enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Workflow Start Isosorbide (Bio-based Diol) Reaction Williamson Etherification (Allyl Bromide, NaOH, TBAB) Start->Reaction Purification Extraction & Distillation (Yield >80%) Reaction->Purification Product 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE) Purification->Product NMR_Prep NMR Sample Prep (Dissolve in CDCl3 + TMS) Product->NMR_Prep NMR_Acq NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) NMR_Prep->NMR_Acq Analysis Spectral Analysis (Peak Assignment & Purity) NMR_Acq->Analysis

Experimental workflow for the synthesis and NMR characterization of Isosorbide Diallyl Ether.

References

  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt Source: ACS Sustainable Chemistry & Engineering URL:1

  • Preparation of Non-Planar-Ring Epoxy Thermosets Combining Ultra-Strong Shape Memory Effects and High Performance Source: Macromolecular Research (via ResearchGate) URL:3

  • Polymer Chemistry - Synthesis and properties of isosorbide based analogues Source: RSC Publishing URL:5

  • Investigation on synthesis and properties of isosorbide based bis-GMA analogue Source: PMC (PubMed Central) URL:2

  • Reductive Hydroformylation of Isosorbide Diallyl Ether Source: Molecules 2021 (LillOA) URL:4

Sources

Comparative

Comparing 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan vs DGEBA in epoxy formulations

Next-Generation Epoxy Formulations: A Comparative Guide of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Derivatives vs. DGEBA As the biomedical, pharmaceutical, and sustainable materials sectors move away from toxic petroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Epoxy Formulations: A Comparative Guide of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Derivatives vs. DGEBA

As the biomedical, pharmaceutical, and sustainable materials sectors move away from toxic petrochemicals, replacing Bisphenol A (BPA)-based resins has become a critical mandate. For decades, the Diglycidyl Ether of Bisphenol A (DGEBA) has been the gold standard in epoxy formulations due to its exceptional thermomechanical properties. However, BPA is a known endocrine disruptor, making DGEBA unsuitable for in vivo medical devices, biocompatible coatings, and pharmaceutical packaging[1].

Enter 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly known as isosorbide diallyl ether (IDE). Derived from starch-based D-sorbitol, this rigid, bicyclic molecule serves as the ultimate bio-based platform. While IDE can be directly polymerized via thiol-ene click chemistry[2], its most critical role is acting as the high-purity precursor to Isosorbide Diglycidyl Ether (ISODGE), the direct functional replacement for DGEBA[3].

This guide provides an objective, data-driven comparison of these two systems, detailing the causality behind their synthetic workflows and thermomechanical profiles.

Mechanistic Pathways: Why the Two-Step Synthesis Matters

A common mistake in bio-based epoxy formulation is attempting to synthesize ISODGE directly by reacting isosorbide with epichlorohydrin (the standard DGEBA method). Because the endo- and exo-hydroxyl groups of isosorbide have vastly different reactivities, direct epoxidation leads to massive cationic oligomerization (up to 80% oligomer content)[4]. This results in a highly viscous, low-epoxy-content resin that is nearly impossible to process.

To achieve a low-viscosity, high-performance network comparable to DGEBA, we must use a two-step pathway:

  • Allylation: Converting isosorbide to 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan.

  • Green Epoxidation: Oxidizing the allyl groups to epoxides without epichlorohydrin.

SynthesisWorkflow Iso Isosorbide (Bio-based) Allyl Allylation (Allyl Bromide, NaOH, TBAB) Iso->Allyl IDE 3,6-Bis(allyloxy)... [Diallyl Isosorbide] Allyl->IDE Epox Epoxidation (Oxone, NaHCO3) IDE->Epox ISODGE Isosorbide Diglycidyl Ether (ISODGE) Epox->ISODGE Cure Amine Curing Agent (e.g., Jeffamine) ISODGE->Cure BPA Bisphenol A (BPA) (Petro-based) Epi Epichlorohydrin Reaction BPA->Epi DGEBA DGEBA (Standard Epoxy) Epi->DGEBA DGEBA->Cure BioNet Bio-Epoxy Network (High Impact, BPA-Free) Cure->BioNet PetroNet Petro-Epoxy Network (High Tg, Toxic Risk) Cure->PetroNet

Fig 1: Synthesis and curing pathways of Isosorbide-based epoxy vs. petroleum-based DGEBA.

Self-Validating Experimental Protocols

To ensure reproducibility and high Epoxide Equivalent Weight (EEW), the following protocols rely on built-in chemical safeguards.

Protocol A: Synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan[5]
  • Causality: Isosorbide is highly soluble in aqueous base, while allyl bromide is an organic liquid. A phase-transfer catalyst (TBAB) is strictly required to shuttle hydroxide ions across the phase boundary, enabling the deprotonation of the sterically hindered hydroxyl groups.

  • Step 1: In a 250 mL flask, mix 30 g (0.205 mol) isosorbide with 62.06 g (0.513 mol) allyl bromide.

  • Step 2: Add 1.983 g of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Step 3: Dropwise, add an aqueous solution of NaOH (20.52 g in water) to control the exothermic Williamson ether synthesis. React at 65 °C for 6 hours.

  • Step 4 (Validation): Extract with dichloromethane and purify via column chromatography. Validation Check: Run an FTIR spectrum. The protocol is successful only if the broad –OH stretch at ~3360 cm⁻¹ completely disappears, replaced by sharp allyl C=C stretches at 1646 cm⁻¹ and 3080 cm⁻¹[2].

Protocol B: Green Epoxidation to ISODGE[5]
  • Causality: We use Oxone (potassium peroxymonosulfate) instead of mCPBA. Oxone produces harmless water-soluble sulfates rather than toxic chlorinated benzoic acids, preserving the biocompatibility of the final resin. Sodium bicarbonate (NaHCO₃) is critical; without it, the acidic byproducts of Oxone will cause the newly formed epoxide rings to hydrolyze into diols, ruining the resin's crosslinking ability.

  • Step 1: Dissolve 20 g of the synthesized 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan in a mixture of acetone (161 mL) and DI water (380 mL) at 0 °C.

  • Step 2: Over 1 hour, add 155 g Oxone and 63.08 g NaHCO₃ in alternating portions to maintain a neutral pH.

  • Step 3: React for 7 hours at 5 °C.

  • Step 4 (Validation): Confirm via ¹H NMR. The allyl alkene protons should vanish, replaced by distinct epoxy ring protons appearing at 2.54–2.78 ppm[5].

Protocol C: Network Curing
  • Step 1: Stoichiometrically mix the ISODGE (or DGEBA control) with an aliphatic amine curing agent (e.g., Jeffamine T403 or Isosorbide Diamine) based on the calculated EEW[6].

  • Step 2: Degas the mixture under vacuum (10 mbar) for 15 minutes to remove trapped air, preventing micro-voids that act as stress concentrators.

  • Step 3: Cure in a mold at 100 °C for 24 hours[4].

Quantitative Thermomechanical Comparison

When cured with identical aliphatic amines (e.g., Jeffamine T403), the bio-based isosorbide network demonstrates mechanical parity—and in some metrics, superiority—to DGEBA[3][6].

Performance MetricPetroleum-Based DGEBABio-Based ISODGE (via IDE)Mechanistic Causality
Tensile Strength 66.2 MPa68.8 MPaThe rigid bicyclic rings of isosorbide provide structural stiffness perfectly analogous to the aromatic rings of BPA[6].
Impact Strength 3.87 J/cm6.42 J/cm (+40%)Aliphatic ether linkages in the isosorbide network increase free volume, allowing for better energy dissipation upon impact[3][6].
Glass Transition (Tg) ~90 °C~48 °CIsosorbide's high hydrophilicity and lack of aromaticity lower the Tg. (Note: Tg can be pushed to >110 °C using anhydride curing agents)[3][6].
Uncured Viscosity 10,000 - 25,000 cP< 10,000 cPThe two-step IDE synthesis prevents oligomerization, keeping the monomeric weight low and improving processability[6].
Biocompatibility Endocrine DisruptorGRAS-derivedBPA leaches xenoestrogens; Isosorbide is derived from dietary starch, ensuring zero toxicity[1][3].

Implications for Drug Development & Biomedical Engineering

For drug development professionals formulating medical-grade adhesives, lab-on-a-chip microfluidics, or implantable device coatings, the choice between these resins is dictated by a strict logic matrix.

PerformanceLogic Req Biomedical & Pharma Formulation Requirements Mech Thermomechanical Integrity Req->Mech Bio In Vivo Biocompatibility Req->Bio DGEBA_Mech DGEBA: High Tg (~90°C), Brittle Mech->DGEBA_Mech ISO_Mech ISODGE: Lower Tg (~48°C), High Impact Mech->ISO_Mech DGEBA_Bio DGEBA: Endocrine Disruption (BPA Leaching) Bio->DGEBA_Bio ISO_Bio ISODGE: GRAS Status, Non-toxic Bio->ISO_Bio

Fig 2: Decision matrix for selecting epoxy formulations in biomedical applications.

While DGEBA offers a higher out-of-the-box Glass Transition Temperature (Tg), its propensity for BPA leaching disqualifies it from modern in vivo applications and sensitive biological assays[7]. By utilizing 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan as a synthetic bridge, formulators can achieve a highly crosslinked, high-impact epoxy network that meets stringent FDA biocompatibility standards without sacrificing the tensile strength historically reserved for petrochemicals.

References

  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt ACS Sustainable Chemistry & Engineering URL
  • A Review of Recent Research on Bio-Based Epoxy Systems for Engineering Applications and Potentialities in the Aviation Sector MDPI URL
  • Synthesis and properties of isosorbide based epoxy resins Polymer Chemistry - RSC Publishing URL
  • Sugar-Based Chemicals for Environmentally Sustainable Applications ACS Publications URL
  • Thermal analysis characterization of isosorbide-containing Thermosets: Isosorbide epoxy as BPA replacement for thermosets industry ResearchGate URL
  • Biobased Reusable Nonisocyanate Polyurethane Hot-Melt Adhesives with Potential Chemical Degradability ACS Applied Polymer Materials URL
  • Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition ACS Publications URL

Sources

Validation

Comparative Guide: FTIR Characterization of Bio-Based 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE) Crosslinked Networks vs. Petroleum-Based Alternatives

Executive Summary The transition from petrochemical-derived polymers to sustainable, bio-based alternatives is a critical mandate in modern materials science and pharmaceutical device development. Traditional crosslinked...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from petrochemical-derived polymers to sustainable, bio-based alternatives is a critical mandate in modern materials science and pharmaceutical device development. Traditional crosslinked networks rely heavily on Bisphenol A (BPA) derivatives, which pose severe endocrine-disrupting risks[1].

This guide provides an in-depth technical comparison between traditional petroleum-based networks and advanced bio-based networks utilizing 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly known as Isosorbide Diallyl Ether (IDE). By leveraging thiol-ene "click" photopolymerization, IDE yields elastomers with exceptional thermal stability, high optical clarity, and robust mechanical properties[2]. Here, we detail the self-validating experimental workflows, real-time Fourier-transform infrared (RT-FTIR) characterization kinetics, and comparative performance data necessary for senior researchers to evaluate IDE as a high-performance BPA replacement.

Mechanistic Grounding: The Shift to Isosorbide Diallyl Ether (IDE)

Isosorbide is a renewable, rigid, V-shaped bicyclic diol derived from glucose[3]. When functionalized into IDE via etherification, it presents two terminal allyl groups highly reactive toward multifunctional thiols under UV irradiation[2].

The thiol-ene photopolymerization mechanism operates via a radical-mediated step-growth process. A photoinitiator generates radicals that abstract hydrogen from a thiol, forming a thiyl radical. This radical attacks the IDE's allyl double bond, creating a carbon-centered radical that subsequently abstracts a hydrogen from another thiol, propagating the chain and forming a dense, uniform thioether network[4]. Unlike the rigid aromatic rings of BPA, the cycloaliphatic ether rings of isosorbide provide comparable mechanical rigidity and high glass transition temperatures ( Tg​ ) while maintaining excellent UV resistance and biological safety[1][5].

Real-Time FTIR Characterization: Causality in Kinetics

Real-time FTIR (RT-FTIR) is the gold standard for monitoring rapid photopolymerization kinetics. It provides a self-validating feedback loop where the chemical conversion directly explains the macroscopic mechanical properties of the network[2].

  • Monomer Validation: The successful synthesis of IDE is confirmed by the complete disappearance of the broad isosorbide hydroxyl (-OH) stretching band at ~3360 cm⁻¹ and the emergence of the allyl =C-H stretching at 3080 cm⁻¹ and C=C stretching at 1646 cm⁻¹[2].

  • Network Formation: During UV curing, the thiol S-H stretching band at 2570 cm⁻¹ and the allyl C=C band at 1645 cm⁻¹ are continuously monitored[2].

  • Mechanistic Deviation: RT-FTIR reveals a critical mechanistic reality: the conversion of ene functional groups is typically up to 15% greater than the conversion of thiol functional groups[2]. The causality behind this observation is the competing homopolymerization of the allyl ether double bonds alongside the ideal alternating thiol-ene step-growth propagation[4].

G A Isosorbide Core (Bio-based) B Williamson Etherification A->B NaOH, TBAB Allyl Bromide C IDE Monomer (Diallyl Ether) B->C Purification D Thiol-Ene Formulation C->D + Thiol (3SH/4SH) + Photoinitiator E UV Photopolymerization (Crosslinking) D->E UV Irradiation (365 nm) F Real-Time FTIR Validation E->F Monitor 1645 cm⁻¹ & 2570 cm⁻¹

Workflow for synthesis, formulation, and real-time FTIR validation of IDE thiol-ene networks.

Self-Validating Experimental Protocol

The following methodology establishes a closed-loop system where synthesis purity dictates formulation stoichiometry, which is ultimately validated by FTIR conversion metrics.

Phase 1: Synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE)
  • Deprotonation: Dissolve 0.1 mol of isosorbide in 25 mL of 50 wt% NaOH aqueous solution[2]. Causality: The highly alkaline environment quantitatively deprotonates the secondary hydroxyl groups to form reactive alkoxide ions.

  • Phase Transfer: Add 1.46 g of tetrabutylammonium bromide (TBAB)[2]. Causality: TBAB acts as a phase-transfer catalyst, shuttling the water-soluble alkoxide ions into the organic phase to react with the alkylating agent[1].

  • Alkylation: Dropwise add an excess of allyl bromide (0.22 mol) and reflux the mixture at 75 °C for 7 hours[2].

  • Purification: Extract the aqueous solution with CH₂Cl₂ (3 × 20 mL). Neutralize the organic phase with 1 M HCl, wash with distilled water to remove residual salts, and evaporate the solvent[2]. Validation: Run baseline FTIR; the 3360 cm⁻¹ peak must be absent[2].

Phase 2: Thiol-Ene Formulation & RT-FTIR Curing
  • Stoichiometric Mixing: Combine IDE with a multifunctional thiol—such as trimethylolpropane trimercaptopropionate (3SH) or pentaerythritol tetrakis mercaptopropionate (4SH)—in a strict 1:1 molar ratio of thiol to ene functional groups[2].

  • Initiation Setup: Add 3 wt% of a radical photoinitiator (e.g., Irgacure 651) relative to the total monomer weight[2].

  • In-Situ Curing: Cast a 10–20 µm film of the liquid formulation directly onto an ATR-FTIR crystal.

  • Kinetic Monitoring: Irradiate the sample with a 365 nm UV LED source while simultaneously recording FTIR spectra at a rate of 2 scans/second. Integrate the depletion of the 1645 cm⁻¹ (allyl) and 2570 cm⁻¹ (thiol) peaks against a stable internal reference peak (e.g., the carbonyl stretch at 1731 cm⁻¹ from the thiol crosslinker) to calculate real-time conversion ( α )[2].

Comparative Performance Analysis: IDE vs. BPADAE

To objectively evaluate the viability of IDE, we compare its thiol-ene crosslinked networks against those derived from Bisphenol A Diallyl Ether (BPADAE), a standard petroleum-based benchmark.

Quantitative Data Comparison
Performance MetricIDE + 3SH Network (Bio-based)IDE + 4SH Network (Bio-based)BPADAE + 3SH Network (Petroleum-based)
Precursor Origin Renewable (Glucose)[3]Renewable (Glucose)[3]Petrochemical (BPA)[1]
Ene Conversion (FTIR) ~95%[2]~98%[2]~92%
Thiol Conversion (FTIR) ~80%[2]~85%[2]~85%
Gel Content > 88%[6]> 92%> 95%
Thermal Stability ( Td5%​ ) ~300 °C[6]~315 °C~340 °C
Optical Clarity Excellent (No UV yellowing)[5]Excellent (No UV yellowing)[5]Poor (Prone to UV yellowing)
Biocompatibility Non-toxic / GRAS[1]Non-toxic / GRAS[1]Endocrine Disruptor[1]

Analytical Insights: While the petroleum-based BPADAE network exhibits a marginally higher thermal degradation onset due to its aromatic density, the IDE networks withstand temperatures up to 300 °C without degradation, which is more than sufficient for advanced coating and pharmaceutical packaging applications[6]. Furthermore, IDE’s aliphatic nature prevents the UV-induced yellowing characteristic of BPA derivatives, ensuring long-term optical clarity[5]. The rigid bicyclic structure of IDE ensures that the resulting polythioethers display a high elastic modulus comparable to aromatic systems[1][6].

Conclusion

The FTIR characterization of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE) crosslinked networks proves that bio-based monomers can match, and in terms of biocompatibility and optical stability, exceed the performance of traditional petroleum-based resins. RT-FTIR acts as a critical, self-validating tool in this workflow, revealing the nuanced kinetics of thiol-ene photopolymerization—specifically the competitive homopolymerization of allyl groups[2]. For drug development professionals and materials scientists, IDE represents a highly reactive, non-toxic, and mechanically robust platform for next-generation thermosets and antibacterial coatings[2][6].

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Comparative

Beyond Petroleum: A Comparative Guide to 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan vs. BPA-Based Crosslinkers

Executive Summary For decades, petroleum-derived aromatic crosslinkers—most notably Bisphenol A (BPA) derivatives—have been the gold standard for imparting rigidity, high glass transition temperatures ( Tg​ ), and mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, petroleum-derived aromatic crosslinkers—most notably Bisphenol A (BPA) derivatives—have been the gold standard for imparting rigidity, high glass transition temperatures ( Tg​ ), and mechanical strength to polymer networks. However, the identification of BPA as a xenoestrogen and endocrine disruptor has catalyzed an urgent search for biocompatible alternatives, particularly in drug development, biomedical matrices, and dental resins[1].

This guide provides an objective, data-driven comparison between traditional petroleum-based crosslinkers and 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (commonly known as diallyl isosorbide or IDA), a 100% bio-based monomer derived from renewable starch. By analyzing their thermomechanical properties and network-forming behaviors, we demonstrate how the unique bicyclic geometry of isosorbide bridges the performance gap between flexible aliphatics and rigid aromatics.

Mechanistic Rationale: The Bicyclic Advantage

The mechanical strength of a crosslinked polymer network is fundamentally dictated by the steric hindrance and rigidity of its constituent monomers.

  • Petroleum-Based Aromatics (BPA): Rely on planar benzene rings to restrict polymer chain mobility. This results in high modulus and high Tg​ , but carries severe toxicity risks[1].

  • Standard Aliphatics (e.g., PEG-based): Utilize flexible carbon chains. While highly biocompatible, they suffer from low Tg​ (often below room temperature) and poor tensile strength, rendering them unsuitable for load-bearing applications.

  • 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan: Features a fused, V-shaped bicyclic furan ring system (1,4:3,6-dianhydro-D-glucitol). This rigid, chiral architecture mimics the steric hindrance of aromatic rings without the associated toxicity. As a "Generally Recognized as Safe" (GRAS) derivative, it provides exceptional thermal stability and mechanical reinforcement[1][2].

Mechanism cluster_0 Petroleum Benchmark cluster_1 Bio-Based Alternative BPA Bisphenol A (BPA) BPA_Struct Planar Aromatic Rings BPA->BPA_Struct BPA_Prop High Rigidity Endocrine Disruptor BPA_Struct->BPA_Prop ISO 3,6-Bis(allyloxy)... furan ISO_Struct Fused Bicyclic Rings ISO->ISO_Struct ISO_Prop High Rigidity Non-Toxic (GRAS) ISO_Struct->ISO_Prop

Figure 1: Structural and functional comparison between petroleum-based BPA and bio-based isosorbide.

Comparative Performance Data

To objectively evaluate mechanical performance, we compare networks synthesized via thiol-ene "click" photopolymerization. The data below contrasts 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan against typical rigid aromatic (BPA-diallyl ether) and flexible aliphatic networks, all crosslinked stoichiometrically with a tetra-functional thiol (4SH: Pentaerythritol tetrakis(3-mercaptopropionate)).

Table 1: Thermomechanical Properties of Thiol-Ene Crosslinked Networks
Property3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan + 4SHBisphenol A Diallyl Ether (BPADA) + 4SHFlexible Aliphatic Diallyl Ether + 4SH
Glass Transition ( Tg​ ) 66.6 – 74.0 °C[2]70 – 80 °C< 20 °C
Tensile Strength 56.2 – 58.6 MPa[2]60 – 65 MPa2 – 10 MPa
Young's Modulus 1.4 – 1.5 GPa[2]1.5 – 1.8 GPa0.05 – 0.2 GPa
Thermal Stability ( Td5%​ ) > 311.5 °C[2]> 330 °C~ 250 °C
Biocompatibility High (GRAS derivative)[1]Low (Endocrine Disruptor)[1]Moderate to High

Data Analysis: The isosorbide-derived crosslinker achieves a tensile strength (up to 58.6 MPa) and a Young's modulus (up to 1.5 GPa) that are highly competitive with BPA-based systems[2]. Furthermore, it exhibits excellent thermal stability, withstanding temperatures up to 300 °C without degradation[3].

Experimental Methodology: Thiol-Ene Photopolymerization

The following protocol details a self-validating workflow for synthesizing polythioether elastomers using 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan. Thiol-ene chemistry is specifically chosen over traditional free-radical acrylate polymerization because its step-growth mechanism minimizes shrinkage, prevents oxygen inhibition, and yields a highly homogeneous network architecture.

Self-Validating Protocol

Step 1: Stoichiometric Formulation Calculate a precise 1:1 molar ratio of allyl functional groups to thiol functional groups. Add 1–3 wt% of a photoinitiator, such as 2,2-Dimethoxy-2-phenylacetophenone (DMPA)[3]. Causality Insight: Maintaining exact stoichiometry in step-growth networks is critical; off-ratio mixtures leave unreacted dangling chain ends, which drastically reduce the crosslink density and depress the Tg​ .

Step 2: Homogenization and Degassing Mix the formulation in an amber vial to prevent premature UV-induced crosslinking. Degas the mixture in a vacuum desiccator (125 mm Hg) for 15 minutes. Causality Insight: Removing trapped air bubbles is essential because microscopic voids act as stress concentrators, leading to premature mechanical failure under tensile load.

Step 3: Photopolymerization Cast the degassed resin into a Teflon mold. Irradiate with a 365 nm UV lamp (intensity ~15 mW/cm²) for 1 to 3 minutes. The rapid kinetics of thiol-ene chemistry will yield a solid elastomer almost instantaneously.

Step 4: Thermal Post-Curing Subject the mold to 100 °C for 12–24 hours[2][3]. Causality Insight: As the network forms at room temperature, vitrification restricts polymer chain mobility, trapping unreacted radicals. Heating the system above its initial Tg​ mobilizes these species, driving the reaction to >95% conversion and relaxing internal stresses, which significantly improves the final modulus[3].

Step 5: Validation via FTIR Confirm complete conversion by monitoring the Fourier Transform Infrared (FTIR) spectrum. A successful, fully crosslinked system is validated by the complete disappearance of the allyl double bond peak at 1646 cm⁻¹ and the thiol S-H stretch at 2570 cm⁻¹[3].

Workflow A Monomer Mixing (IDA + 4SH + DMPA) B Degassing (Vacuum, 15 min) A->B C UV Curing (365 nm, 1-3 min) B->C D Thermal Post-Cure (100°C, 12-24h) C->D E Polythioether Elastomer D->E

Figure 2: Thiol-ene photopolymerization workflow for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan.

Application Insights for Drug Development & Biomedicine

For drug development professionals and biomedical engineers, the shift from petroleum to isosorbide-derived crosslinkers is not just an environmental choice, but a regulatory necessity.

  • Extracellular Matrices & Scaffolds: The tunable water uptake and non-toxic degradation profile of isosorbide networks make them ideal for implantable drug delivery systems[1].

  • Dental Resins: The high modulus (1.5 GPa) and low shrinkage of the thiol-ene isosorbide system provide an excellent pathway to replace BPA-glycidyl methacrylate (Bis-GMA) in dental composites, eliminating the risk of xenoestrogen leaching in the oral cavity.

  • Antibacterial Coatings: When copolymerized with quaternary phosphonium salts, 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan networks form highly durable, rigid coatings that exhibit exceptional antibacterial activity against E. coli and S. aureus, critical for sterile medical device packaging[3].

References

  • Rapidly-cured isosorbide-based cross-linked polycarbonate elastomers ResearchG
  • Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt ACS Sustainable Chemistry & Engineering
  • Thermal analysis characterization of isosorbide-containing Thermosets: Isosorbide epoxy as BPA replacement for thermosets industry ResearchG

Sources

Comparative

Differential scanning calorimetry (DSC) of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan polymers

Comprehensive DSC Comparison Guide: 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Polymers vs. Petroleum Alternatives As the polymer industry aggressively pivots away from endocrine-disrupting petrochemicals like Bisphenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive DSC Comparison Guide: 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan Polymers vs. Petroleum Alternatives

As the polymer industry aggressively pivots away from endocrine-disrupting petrochemicals like Bisphenol A (BPA), bio-based platform chemicals have taken center stage. Among these, 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly referred to as diallyl isosorbide (Iso-A) or isosorbide diallyl ether (IDE)—has emerged as a highly versatile diene for thiol-ene "click" photopolymerization[1].

This guide provides an objective, data-driven comparison of the thermal properties of Iso-A-based polymers against traditional petroleum alternatives, grounded in rigorous Differential Scanning Calorimetry (DSC) analysis.

Molecular Architecture: The Thermal Paradox of Isosorbide

To interpret the DSC thermograms of Iso-A polymers, one must first understand the causality between its molecular architecture and thermal transitions.

Isosorbide possesses a V-shaped, fused bicyclic core. Theoretically, this rigid sterically hindered structure should restrict segmental chain mobility, yielding a high glass transition temperature ( Tg​ ). However, a thermal paradox occurs during polymerization. When Iso-A is cross-linked via thiol-ene photopolymerization, the resulting thioether linkages and the flexible allyloxy ether arms introduce significant free volume into the network[2]. Consequently, unmodified Iso-A poly(thioethers) frequently exhibit elastomeric behavior with sub-ambient Tg​ values, sharply contrasting with the rigid, high- Tg​ profiles of aromatic BPA-based thermosets[1],[3].

Visualizing the Analytical Workflow

To ensure reproducibility and data integrity, the synthesis and thermal characterization of these networks must follow a strict, logically sequenced workflow.

DSC_Workflow cluster_0 Polymer Synthesis cluster_1 DSC Self-Validating Protocol M1 Diallyl Isosorbide (Iso-A) Cure UV Curing (Thiol-Ene) M1->Cure M2 Multifunctional Thiol M2->Cure Net Poly(thioether) Network Cure->Net Prep Sample Encapsulation (Al Pan, 5-10 mg) Net->Prep Sampling Heat1 1st Heat: Erase History & Check Residual Cure Prep->Heat1 Cool Cooling: Capture Transitions Heat1->Cool Heat2 2nd Heat: Intrinsic Tg & Tm Cool->Heat2

Fig 1. Iso-A thiol-ene photopolymerization and self-validating DSC thermal analysis workflow.

Experimental Protocol: Self-Validating DSC Methodology

Standardizing the DSC protocol is critical when comparing bio-based poly(thioethers) to petrochemical standards. The following methodology is engineered as a self-validating system to prevent false reporting of Tg​ due to incomplete curing or thermal aging.

Instrument Setup:

  • Atmosphere: High-purity Nitrogen (50 mL/min) to prevent oxidative degradation during heating.

  • Sample Mass: 5.0 to 10.0 mg encapsulated in hermetically sealed aluminum pans. Causality: This specific mass range optimizes the signal-to-noise ratio for weak heat capacity ( ΔCp​ ) changes typical of highly cross-linked networks, without introducing severe thermal lag.

The Heat-Cool-Heat Cycle:

  • First Heating Scan (-50 °C to 100 °C at 20 °C/min):

    • Causality: Erases the polymer's thermal history (enthalpic relaxation from room-temperature aging).

    • Self-Validation Check: The operator must monitor this curve for any residual exothermic peaks. An exotherm indicates unreacted allyl or thiol groups. If ΔHcure​>0 , the sample fails validation , proving the UV curing dose was insufficient. The data must be discarded, and the sample re-cured[1].

  • Cooling Scan (100 °C to -50 °C at 50 °C/min):

    • Causality: Rapid cooling prevents extensive polymer chain reorganization, locking the network in a predominantly amorphous state to amplify the Tg​ signal in the final step. (Note: In miniemulsion systems, sharp crystallization peaks near 10 °C may appear, often corresponding to hydrophobic additives like hexadecane rather than the polymer itself)[2].

  • Second Heating Scan (-50 °C to 100 °C at 10 °C/min):

    • Causality: A slower heating rate is deployed to maximize the resolution of the intrinsic Tg​ . The Tg​ is calculated from the half-height of the endothermic step transition[1].

Quantitative Benchmarking: Iso-A vs. Petroleum Alternatives

The table below synthesizes DSC data, comparing the thermal performance of Iso-A networks against standard petroleum-based dienes and epoxies.

Monomer SystemCo-monomer (Curing Agent)Polymer Classification Tg​ (°C)Key Thermal & Mechanical CharacteristicsRef
Iso-A (Diallyl Isosorbide) Trimethylolpropane trimercaptopropionate (3SH)Bio-based Poly(thioether)-10 °C Highly flexible, elastomeric; excellent thermal stability ( Td,5%​>300 °C).[1]
Iso-A (Diallyl Isosorbide) Triallyl-1,3,5-triazine-2,4,6-trione (TTT) + 3SHBio-based/Hybrid Poly(thioether)36 °C Increased cross-link density yields a rigid, tough coating.[1]
Diallyl Terephthalate (DATP) Isosorbide-based dithiol (Iso-SH)Petroleum-Aromatic Poly(thioether)~ 25 °C Rigid network with excellent film-forming properties and stiffness.[2]
Bisphenol A Diallyl Ether Multifunctional ThiolsPetroleum Poly(thioether)35 - 45 °C High modulus, but prone to brittle fracture; toxic precursor.[3]
Bisphenol A Diglycidyl Ether (DGEBA) Aliphatic AminesPetroleum Epoxy Thermoset80 - 100+ °C Extreme rigidity and chemical resistance; high carbon footprint.[4]

Formulation Strategies: Engineering the Glass Transition

The DSC data clearly illustrates that while Iso-A is a highly sustainable monomer, its baseline thiol-ene networks ( Tg​≈−10 °C) cannot directly replace BPA in high-temperature structural applications[1].

However, this "thermal limitation" is actually a formulatory advantage for specific sectors. The sub-ambient Tg​ and inherent flexibility make Iso-A an exceptional candidate for impact-resistant coatings, flexible food packaging, and pressure-sensitive adhesives.

For applications requiring higher thermal resistance (e.g., lithographic 3D printing or rigid coatings), Application Scientists must engineer the network by:

  • Increasing Cross-link Density: Substituting tri-thiols (3SH) with tetra-thiols (like pentaerythritol tetrakis(3-mercaptopropionate)) restricts chain mobility, shifting the Tg​ higher.

  • Hybridizing with Rigid Co-monomers: As shown in the data, blending Iso-A with rigid, multi-functional enes like TTT successfully pushes the Tg​ up to 36 °C, bridging the gap between bio-based elastomers and rigid petroleum thermosets without sacrificing UV reactivity[1].

References

  • Title : Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt Source : ACS Sustainable Chemistry & Engineering URL :[Link]

  • Title : Thermal and Mechanical Properties of Cross-Linked Photopolymers Based on Multifunctional Thiol−Urethane Ene Monomers Source : ResearchGate URL :[Link]

  • Title : Implementing miniemulsion photopolymerization for synthesis of waterborne biobased poly(thioethers) coatings Source : reposiTUm (TU Wien) URL :[Link]

  • Title : Bio-Based Thermosetting Resins for Future Generation: A Review Source : Academia.edu URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Safety Protocol: Handling 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Introduction and Physicochemical Rationale As drug development and advanced materials research pivot toward sustainable, bio-derived scaffolds, 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly known as Isosorbide dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

As drug development and advanced materials research pivot toward sustainable, bio-derived scaffolds, 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan —commonly known as Isosorbide diallyl ether (IDE)—has emerged as a critical rigid, bicyclic diol derivative[1]. It is heavily utilized in thiol-ene photopolymerization and as a precursor for epoxy resins, serving as an endocrine-safe, structurally robust alternative to Bisphenol A (BPA)[1][2].

However, the presence of reactive allyl ether groups and the bicyclic tetrahydrofuran (THF) core necessitates strict handling protocols. The compound is classified under GHS as a skin, eye, and respiratory irritant[3]. As a Senior Application Scientist, I emphasize that safety is not merely a checklist; it is a self-validating system driven by an understanding of chemical causality. Recognizing why this compound reacts the way it does is essential for implementing an effective operational plan.

Quantitative Hazard & Physicochemical Data

To design a robust safety protocol, we must first analyze the physical and hazard parameters of the compound.

Table 1: Physicochemical and Hazard Profile of Isosorbide Diallyl Ether

ParameterData / ClassificationOperational Implication
CAS Number 103536-97-6 / 6338-34-7Unique identifiers for SDS tracking and inventory management[3][4].
Boiling Point ~108 °C at 1 TorrLow volatility at standard pressure, but requires a fume hood during vacuum distillation or exothermic heating[5].
Acute Toxicity H302 (Harmful if swallowed)Mandates strict prohibition of eating/drinking in the lab; requires face protection to prevent splash ingestion[3].
Skin/Eye Irritation H315, H319High lipophilicity allows rapid dermal penetration; necessitates specific glove materials and chemical safety goggles[3].
Respiratory Hazard H335 (May cause respiratory irritation)All open handling must occur in a Class II biological safety cabinet or a chemical fume hood[3].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Every piece of equipment must be selected based on the specific chemical vulnerabilities of IDE. Do not substitute materials without understanding the underlying polymer chemistry of the PPE.

  • Hand Protection (Gloves):

    • Selection: 100% Nitrile (minimum 0.11 mm thickness) or Butyl rubber.

    • Causality: IDE is an organic ether. Natural rubber (latex) degrades rapidly upon contact with ethers due to solvent permeation, leading to structural swelling and micro-tears. Nitrile provides a superior cross-linked barrier against lipophilic ethers. Double-gloving is recommended during large-scale liquid transfers.

  • Eye and Face Protection:

    • Selection: ANSI Z87.1-compliant tight-fitting chemical splash goggles.

    • Causality: The H319 classification indicates serious eye irritation[3]. Standard safety glasses with side shields are insufficient because they do not protect against aerosolized droplets generated during vigorous magnetic stirring, refluxing, or vacuum degassing.

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat (e.g., Nomex) and full-length trousers.

    • Causality: While IDE itself is not highly flammable at room temperature, it is frequently reacted with highly reactive thiols, allyl bromides, or photoinitiators in volatile organic solvents (e.g., CH2Cl2)[6]. FR garments prevent secondary ignition hazards during exothermic polymerizations.

  • Respiratory Protection:

    • Selection: N95 or half-mask respirator with organic vapor (OV) cartridges (if ventilation is compromised).

    • Causality: Under normal conditions, a certified fume hood is sufficient. However, during scale-up or the cleanup of spills outside a hood, an OV cartridge is required to capture volatile organic emissions and mitigate H335 respiratory risks[3].

Operational Plan: Step-by-Step Experimental Workflow

To demonstrate the integration of safety and methodology, the following protocol outlines the synthesis of an antibacterial thiol-ene photocured coating using IDE—a standard application in advanced materials research[6].

Workflow Diagram

G Start Receipt & Storage (Cool, Dry, Ventilated) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Pre-operation FumeHood Transfer to Fume Hood (Min face velocity 0.5 m/s) PPE->FumeHood Material handling Synthesis Reaction Setup (Thiol-Ene Polymerization) FumeHood->Synthesis Reagent mixing Waste Waste Segregation (Halogen-free Organics) Synthesis->Waste Post-reaction Decon Surface Decontamination (70% EtOH / Soap) Synthesis->Decon Clean-up Waste->Decon Finalize

Standard operational workflow for handling and polymerizing Isosorbide Diallyl Ether.

Step-by-Step Methodology: Thiol-Ene Photopolymerization

Note: Execute all steps within a chemical fume hood with a minimum face velocity of 0.5 m/s.

  • Preparation of Precursors:

    • Weigh the required amount of Isosorbide diallyl ether into an aluminum foil-wrapped beaker to prevent premature UV exposure[6].

    • Safety Check: Ensure nitrile gloves are freshly donned. The foil wrapping also contains potential micro-splashes.

  • Monomer and Additive Mixing:

    • Add the multifunctional thiol crosslinker and the photoinitiator. If incorporating antibacterial properties, add the polymerizable fluorous quaternary phosphonium salt (PFQPS) (1–10 wt %)[6].

    • Stir the mixture magnetically until complete homogenization is achieved[6].

  • Vacuum Degassing (Critical Step):

    • Transfer the beaker to a vacuum desiccator. Degas the mixture under vacuum to remove dissolved oxygen[6].

    • Causality: Oxygen acts as a radical scavenger, which will inhibit the thiol-ene photopolymerization process. Proper degassing ensures high conversion rates and prevents unreacted, irritating monomer from leaching out of the final product.

  • Molding and Curing:

    • Carefully pour the liquid precursors into Teflon molds (e.g., 10 × 20 × 1 mm)[6].

    • Transfer the molds to a UV curing chamber and expose to UV light until fully cured[6].

    • Safety Check: Ensure the UV chamber is fully shielded to prevent ocular UV damage.

Spill Response and Disposal Plan

A self-validating safety system must account for operational failures. In the event of an IDE spill, execute the following protocol:

  • Immediate Containment: Evacuate non-essential personnel. Increase fume hood exhaust or room ventilation. Don a half-mask OV respirator if the spill is outside the hood.

  • Neutralization and Absorption: Do NOT use water, as IDE has limited aqueous solubility and will simply spread. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 70% ethanol solution followed by warm soapy water to break down residual lipophilic traces.

  • Waste Disposal: Label the container strictly as "Hazardous Organic Waste - Contains Ethers (Irritant)." Dispose of via a certified chemical waste contractor in accordance with local environmental regulations. Do not discharge into the municipal sewer system.

References

  • Title : Cas 6338-34-7, 3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan | lookchem Source : lookchem.com URL :[Link]

  • Title : Sugar-Based Chemicals for Environmentally Sustainable Applications - ACS Publications Source : acs.org URL :[Link]

  • Title : Isosorbide Diallyl Based Antibacterial Thiol–Ene Photocured Coatings Containing Polymerizable Fluorous Quaternary Phosphonium Salt | ACS Sustainable Chemistry & Engineering Source : acs.org URL :[Link]

  • Title : Investigation on synthesis and properties of isosorbide based bis-GMA analogue - PMC Source : nih.gov URL :[Link]

  • Title : Contemporary Science of Polymeric Materials : Sugar-Based Chemicals for Environmentally Sustainable Applications Source : acs.org URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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